4-Bromo-1,2-thiazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3BrN2S |
|---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
4-bromo-1,2-thiazol-5-amine |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-6-7-3(2)5/h1H,5H2 |
InChI Key |
OHGUOJSEPVAUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1Br)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 4-Bromo-1,2-thiazol-5-amine. To the best of our knowledge, a direct, published synthesis for this specific compound is not currently available in the scientific literature. The methodologies presented herein are based on established and analogous reactions for similar heterocyclic systems. Therefore, the experimental parameters provided should be considered as a starting point for optimization by qualified laboratory personnel.
Introduction
This compound is a halogenated heterocyclic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the 5-amino group can be utilized for the construction of diverse molecular scaffolds. This guide details a plausible two-step synthetic approach to this target molecule, commencing with the synthesis of the precursor, 1,2-thiazol-5-amine, followed by a regioselective bromination.
Proposed Synthetic Pathway
The proposed synthesis of this compound is envisioned to proceed via a two-step sequence:
-
Synthesis of 1,2-thiazol-5-amine: Construction of the core isothiazole ring system to yield the essential amine precursor.
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position of 1,2-thiazol-5-amine.
Figure 1: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-thiazol-5-amine (Hypothetical Protocol based on Analogy)
Reaction Scheme:
(A suitable α-aminonitrile derivative) + CS₂ → 1,2-thiazol-5-amine
Methodology:
-
In a well-ventilated fume hood, a solution of the chosen α-aminonitrile (1.0 eq.) in a suitable solvent such as ethanol or pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Carbon disulfide (1.1 eq.) is added dropwise to the solution at room temperature.
-
A base, such as triethylamine or sodium ethoxide (1.2 eq.), is then added portion-wise, and the reaction mixture is stirred at room temperature or with gentle heating.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then subjected to an aqueous work-up. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing of the organic layer with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,2-thiazol-5-amine.
Expected Data (based on general aminothiazole synthesis):
| Parameter | Expected Value |
| Yield | 40-70% (highly substrate-dependent) |
| Appearance | Crystalline solid |
| Melting Point | To be determined |
Step 2: Regioselective Bromination of 1,2-thiazol-5-amine
The introduction of a bromine atom at the 4-position of a 5-aminothiazole ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is crucial. Based on the successful regioselective halogenation of 2-aminothiazoles using copper(II) halides, a similar approach is proposed for the target molecule.[2] Copper(II) bromide can act as both a source of bromine and a Lewis acid to promote the reaction with the desired selectivity.
Reaction Scheme:
1,2-thiazol-5-amine + CuBr₂ → this compound
Methodology:
-
To a solution of 1,2-thiazol-5-amine (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran, is added copper(II) bromide (1.1-1.5 eq.) at room temperature.[2]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.[2] Gentle heating may be required to drive the reaction to completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of ammonia or sodium bicarbonate to remove the copper salts.[2]
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Quantitative Data (based on analogous reactions):
| Parameter | Expected Value | Reference |
| Yield | 50-95% | [2] |
| Appearance | Solid | |
| Melting Point | To be determined |
Data Presentation Summary
The following table summarizes the key quantitative data for the proposed synthetic steps. It is important to reiterate that these are expected values based on analogous reactions and will require experimental verification.
| Step | Reaction | Reagents | Solvent | Temperature | Yield (%) |
| 1 | Synthesis of 1,2-thiazol-5-amine | α-aminonitrile, CS₂, Base | Ethanol/Pyridine | Room Temp./Heat | 40-70 |
| 2 | Regioselective Bromination | 1,2-thiazol-5-amine, CuBr₂ | Acetonitrile/THF | Room Temp./Heat | 50-95 |
Conclusion
This technical guide provides a scientifically grounded, albeit theoretical, pathway for the synthesis of this compound. The proposed two-step approach, involving the initial formation of a 5-aminothiazole ring followed by a regioselective copper-mediated bromination, is based on well-established synthetic methodologies. This document is intended to serve as a foundational resource for researchers and scientists in the field, enabling them to embark on the synthesis of this and related compounds, which may hold significant promise in the development of novel therapeutics. Further experimental investigation is necessary to optimize the reaction conditions and fully characterize the target molecule.
References
In-depth Technical Guide on 4-Bromo-1,3-thiazol-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of 4-Bromo-1,3-thiazol-2-amine, a key building block in medicinal chemistry. Due to the limited availability of public information on 4-Bromo-1,2-thiazol-5-amine, this guide will focus on its extensively studied isomer, 4-Bromo-1,3-thiazol-2-amine, which is of significant interest in the development of novel therapeutics.
Chemical Identity and Properties
4-Bromo-1,3-thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a bromine atom and an amino group. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,3-thiazol-2-amine | --INVALID-LINK-- |
| CAS Number | 502145-18-8 | --INVALID-LINK-- |
| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK-- |
| Molecular Weight | 179.04 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=C(N=C(S1)N)Br | --INVALID-LINK-- |
| InChI Key | QJPQUNWGOHADOB-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A common route to 4-Bromo-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis.
General Experimental Protocol for Hantzsch Thiazole Synthesis:
A typical synthesis involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of 4-Bromo-1,3-thiazol-2-amine, a suitable α-halocarbonyl compound is reacted with thiourea.
-
Step 1: Preparation of the α-halocarbonyl. The specific α-halocarbonyl required would be a 2,2-dihaloacetaldehyde or a related precursor, which upon reaction and subsequent elimination would yield the 4-bromo substitution.
-
Step 2: Cyclocondensation. The α-halocarbonyl is then reacted with thiourea in a suitable solvent, such as ethanol or dimethylformamide. The reaction is often catalyzed by a base.
-
Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
A visual representation of a generalized Hantzsch thiazole synthesis workflow is provided below.
Applications in Drug Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 4-position of the thiazole ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.
Derivatives of 4-Bromo-1,3-thiazol-2-amine have been investigated for a range of therapeutic applications, leveraging the biological activity of the 2-aminothiazole core.
Potential Therapeutic Areas:
-
Kinase Inhibition: The 2-aminothiazole moiety is a common feature in many kinase inhibitors.
-
Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.
-
Anticancer Therapeutics: The scaffold is present in several anticancer drugs that target various cellular pathways.
The general logic for utilizing 4-Bromo-1,3-thiazol-2-amine in a drug discovery program is outlined in the following diagram.
Signaling Pathway Interactions
While specific signaling pathway interactions for the unsubstituted 4-Bromo-1,3-thiazol-2-amine are not extensively documented in publicly available literature, the broader class of 2-aminothiazole derivatives is known to interact with various signaling pathways implicated in disease. For instance, many kinase inhibitors containing this scaffold target ATP-binding sites within the kinase domain, thereby modulating downstream signaling cascades.
A simplified representation of how a hypothetical 2-aminothiazole-based kinase inhibitor might function is shown below.
Conclusion
4-Bromo-1,3-thiazol-2-amine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and reactivity make it an important tool for researchers and scientists in the field of drug development. Further exploration of the chemical space accessible from this starting material is likely to yield new and effective treatments for a variety of diseases.
molecular structure of 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthetic pathway for 4-Bromo-1,2-thiazol-5-amine. Due to the limited availability of public data on this specific isomer, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a predictive and practical resource for researchers. All quantitative data is presented in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided.
Molecular Structure and Properties
This compound is a halogenated aminothiazole with the chemical formula C₃H₃BrN₂S. The presence of a bromine atom and an amine group on the 1,2-thiazole core suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrogen and sulfur heteroatoms, along with the amine and bromo-substituents, provide multiple sites for chemical modification.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1533529-90-6 | [1] |
| Molecular Formula | C₃H₃BrN₂S | [1] |
| Molecular Weight | 179.04 g/mol | [1] |
| Appearance | (Predicted) Solid | N/A |
| Boiling Point | (Predicted) Not available | N/A |
| Melting Point | (Predicted) Not available | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF | N/A |
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized based on the well-established Cook-Heilbron thiazole synthesis, which is a classic method for preparing 5-aminothiazoles.[2] This approach would involve the reaction of an α-aminonitrile with a sulfur-containing reagent, followed by a bromination step.
Synthetic Workflow
The proposed synthesis can be visualized as a two-stage process: the formation of the 1,2-thiazol-5-amine core, followed by regioselective bromination.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on general methods for thiazole synthesis and bromination. Actual reaction conditions may require optimization.
Stage 1: Synthesis of 1,2-Thiazol-5-amine (via a Cook-Heilbron approach adaptation)
-
Reaction Setup: To a solution of aminoacetonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like triethylamine (1.2 equivalents).
-
Reagent Addition: Slowly add carbon disulfide (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath.
-
Intermediate Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the dithiocarbamate intermediate.
-
Cyclization: Add a mild oxidizing agent (e.g., iodine or hydrogen peroxide) portion-wise to the reaction mixture. The cyclization to form the 1,2-thiazol-5-amine ring may require gentle heating (40-60 °C) and should be monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the pH is adjusted to neutral. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product may be purified by column chromatography.
Stage 2: Bromination of 1,2-Thiazol-5-amine
-
Reaction Setup: Dissolve the synthesized 1,2-thiazol-5-amine (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C to control the reaction's exothermicity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
Reactivity and Potential Applications
The molecular structure of this compound suggests several avenues for further chemical modification.
Logical Relationship of Reactive Sites
The amine group can undergo acylation, alkylation, and diazotization reactions. The bromo-substituent is a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups at the 4-position. This dual reactivity makes it a valuable intermediate for generating libraries of substituted thiazole derivatives for screening in drug discovery programs. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.
Signaling Pathways and Biological Activity
There is no publicly available information on the specific biological activity or interaction with signaling pathways for this compound. However, the 2-aminothiazole scaffold is a known pharmacophore present in several clinically used drugs, such as the kinase inhibitor Dasatinib.[3] The biological effects of this compound would need to be determined through experimental screening.
Conclusion
This compound is a specialty chemical with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce, this guide provides a solid theoretical foundation, including its known properties and a plausible, detailed synthetic protocol. The proposed synthetic route and the discussion of its potential reactivity offer a starting point for researchers interested in exploring the chemistry and applications of this and related compounds. Further experimental validation is necessary to fully characterize its properties and explore its potential in drug development and materials science.
References
4-Bromo-1,2-thiazol-5-amine IUPAC name
An In-Depth Technical Guide to 4-Bromo-5-methyl-1,3-thiazol-2-amine
This guide provides a comprehensive overview of 4-bromo-5-methyl-1,3-thiazol-2-amine, a substituted thiazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited public information on 4-Bromo-1,2-thiazol-5-amine, this document focuses on the closely related and well-documented compound, 4-bromo-5-methyl-1,3-thiazol-2-amine. The thiazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the one detailed herein, valuable subjects of study.[1][2]
Chemical Identity and Properties
The IUPAC name for the compound is 4-bromo-5-methyl-1,3-thiazol-2-amine [3]. It is a halogenated aminothiazole derivative with a molecular formula of C4H5BrN2S.
Table 1: Physicochemical Properties of 4-bromo-5-methyl-1,3-thiazol-2-amine
| Property | Value | Source |
| IUPAC Name | 4-bromo-5-methyl-1,3-thiazol-2-amine | [3] |
| CAS Number | 1209167-05-4 | |
| Molecular Formula | C4H5BrN2S | [4] |
| Molecular Weight | 193.07 g/mol | |
| Appearance | Solid | [5] |
| SMILES | CC1=C(Br)SC(N)=N1 | [3] |
| InChI | InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | [5] |
Synthesis and Experimental Protocols
The synthesis of substituted 2-aminothiazoles can be achieved through various routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.
General Synthesis of N,4-diaryl-1,3-thiazole-2-amines
A relevant synthetic approach involves the reaction of α-bromoacetophenones with aryl thioureas. This method can be adapted for the synthesis of various substituted thiazole-2-amines.
Experimental Protocol:
-
α-Bromination of Acetophenones: The starting acetophenone is subjected to α-bromination using a brominating agent such as copper(II) bromide in a suitable solvent system like chloroform-ethyl acetate. The mixture is refluxed to yield the corresponding α-bromoacetophenone[6].
-
Cyclization Reaction: The resulting α-bromoacetophenone is then reacted with an appropriate aryl thiourea in ethanol. The reaction can be efficiently carried out under microwave irradiation (e.g., 150 W at 80°C) for a short duration (e.g., 5 minutes) to yield the desired N,4-diaryl-1,3-thiazole-2-amine[6].
Halogenation and Nucleophilic Substitution of 2-Aminothiazoles
Another synthetic strategy involves the direct halogenation of a 2-aminothiazole precursor, followed by nucleophilic substitution.
Experimental Protocol:
-
Halogenation: The 2-aminothiazole derivative is dissolved in a suitable solvent like dimethylformamide (DMF). Bromine is then added to the solution, and the mixture is stirred at room temperature. Sodium hydrogen carbonate is subsequently added to neutralize the reaction[7].
-
Nucleophilic Substitution: A nucleophile, such as an amine or sodium sulfide, is then added to the reaction mixture. The mixture is heated to facilitate the displacement of the bromide, yielding the 5-substituted-2-aminothiazole[7].
Spectroscopic Data
Table 2: Representative Spectroscopic Data for a Substituted 2-Aminothiazole Derivative
| Data Type | Description |
| IR (KBr, cm⁻¹) | Peaks around 3456-3263 (N-H stretching), 3099 (aromatic C-H stretching), 1622 (C=N stretching), and in the lower frequency region for C-Br stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | A singlet for the methyl group protons (around 2.15 ppm), and a broad singlet for the amine protons (exchangeable with D₂O, around 7.13 ppm). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the methyl carbon (around 15.9 ppm), the C4 and C5 carbons of the thiazole ring (e.g., 109.0 and 153.6 ppm), and the C2 carbon attached to the amino group (around 168.5 ppm). |
Note: The chemical shifts are illustrative and based on a similar compound, 5,5´-bis(2-amino-4-methyl thiazole)sulfide[7]. Actual values for 4-bromo-5-methyl-1,3-thiazol-2-amine may vary.
Biological Activity and Potential Applications
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].
Antimicrobial and Anti-tubercular Activity
Substituted aminothiazoles have shown potential as antibacterial and anti-tubercular agents. The presence of a halogen, such as bromine, can influence the biological activity of the molecule. For instance, certain thiazole derivatives have demonstrated excellent anti-tubercular action against Mycobacterium tuberculosis[1].
Anticancer Activity
Several N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with potent antiproliferative activity against various cancer cell lines[6]. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the aryl rings and the thiazole core plays a crucial role in their anticancer efficacy[6].
Conclusion
4-Bromo-5-methyl-1,3-thiazol-2-amine represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its derivatives hold promise in the fields of oncology and infectious diseases. Further research into the specific biological activities and structure-activity relationships of this compound and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromo-4-methyl-thiazol-2-amine from JHECHEM CO LTD - ECHEMI [echemi.com]
- 5. 5-bromo-4-methyl-thiazol-2-amine 3034-57-9 [sigmaaldrich.com]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Technical Guide: Physicochemical Properties of 4-Bromo-1,3-thiazol-2-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the known physical and chemical properties of the heterocyclic compound 4-Bromo-1,3-thiazol-2-amine (CAS No: 502145-18-8). Due to the limited availability of experimental data for 4-Bromo-1,2-thiazol-5-amine in public literature, this guide focuses on the well-documented isomer, 4-Bromo-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and material science. The guide summarizes key identifiers, computed physical properties, and safety information. Furthermore, it outlines a generalized experimental protocol for the synthesis and characterization of such compounds and presents a logical workflow for physicochemical analysis.
Compound Identification and Properties
4-Bromo-1,3-thiazol-2-amine, also known as 2-Amino-4-bromothiazole, is a solid, light yellow to brown crystalline compound.[1] Its core structure consists of a thiazole ring substituted with an amine group at position 2 and a bromine atom at position 4.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
| CAS Number | 502145-18-8 | PubChem[2] |
| Molecular Formula | C₃H₃BrN₂S | PubChem[2] |
| IUPAC Name | 4-bromo-1,3-thiazol-2-amine | PubChem[2] |
| Synonyms | 2-Amino-4-bromothiazole | ChemicalBook |
Table 2: Physicochemical Data Summary
| Property | Value | Notes | Source |
| Molecular Weight | 179.04 g/mol | Computed | PubChem[2] |
| Physical Form | Light yellow to brown solid | Experimental | CymitQuimica[1] |
| Melting Point | Data not available | Not found in literature | |
| Boiling Point | 287.6 ± 13.0 °C | Predicted | ChemBK[3] |
| Density | 1.976 ± 0.06 g/cm³ | Predicted | ChemBK[3] |
| Flash Point | 127.7 °C | Predicted | ChemBK[3] |
| Solubility | Sparingly soluble in water | Qualitative | Guidechem[4] |
| XLogP3 | 1.6 | Computed | PubChem[2] |
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Statements
| Code | Hazard Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Source: PubChem[2] |
Methodologies and Experimental Workflows
Generalized Synthesis Protocol
The synthesis of 2-amino-4-substituted thiazoles often involves the condensation reaction between an α-haloketone and a thiourea. For a related compound, 2-amino-4-(4-bromophenyl)thiazole, the synthesis involves reacting p-bromophenacyl bromide with thiourea in an alcohol solvent.[5]
Materials:
-
α-halocarbonyl precursor
-
Thiourea
-
Absolute Ethanol or Methanol
Procedure:
-
Dissolve thiourea in absolute ethanol and bring to reflux.
-
Add the appropriate α-halocarbonyl compound dropwise to the refluxing solution.
-
Continue refluxing the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Physicochemical Characterization Workflow
The following diagram illustrates a standard workflow for the synthesis and subsequent characterization of a novel chemical entity like 4-Bromo-1,3-thiazol-2-amine.
References
Spectroscopic and Synthetic Profile of 4-Bromo-1,2-thiazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-Bromo-1,2-thiazol-5-amine. Due to the limited availability of experimental data for this specific molecule, this document focuses on predicted spectroscopic data and a plausible synthetic pathway. The guide is intended to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a proposed synthesis is provided. A visual representation of the synthetic workflow is also included.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom and an amine group to the 1,2-thiazole scaffold, as in this compound, is anticipated to confer unique physicochemical properties and biological activities. This guide aims to provide a foundational understanding of this molecule's characteristics to facilitate further research and development.
Predicted Spectroscopic Data
In the absence of experimentally determined spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational chemistry software and provide valuable insights into the molecule's structure and potential analytical behavior.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| H (on C3) | 7.8 - 8.2 | Singlet |
| NH₂ | 5.0 - 6.0 | Broad Singlet |
Note: Predictions are based on standard NMR prediction algorithms. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C3 | 145 - 155 |
| C4 | 95 - 105 |
| C5 | 160 - 170 |
Note: These are predicted values and should be confirmed by experimental data.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |
| C=N Stretch | 1600 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Peaks for this compound
| m/z | Relative Abundance (%) | Fragment |
| 179/181 | 100 | [M]⁺ (Isotopic pattern for Br) |
| 100 | ~40 | [M - Br]⁺ |
| 73 | ~30 | [C₃H₃N₂S]⁺ |
Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Proposed Synthesis: Modified Cook-Heilbron Thiazole Synthesis
A plausible synthetic route for this compound is a modification of the Cook-Heilbron thiazole synthesis. This method is a well-established procedure for the formation of 5-aminothiazoles from α-aminonitriles and a sulfur source.[1][2]
Reaction Scheme
The proposed synthesis involves the reaction of bromoacetonitrile with a thiocyanate salt, followed by cyclization to yield the target compound.
Experimental Protocol
Materials:
-
Bromoacetonitrile
-
Potassium thiocyanate (or Sodium thiocyanate)
-
Anhydrous ethanol
-
Triethylamine
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve bromoacetonitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, cool the mixture to room temperature and add triethylamine (2 equivalents) to facilitate the intramolecular cyclization. Stir the mixture at room temperature overnight.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and a plausible synthetic route for the novel compound this compound. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers and drug development professionals. The proposed synthetic protocol, based on the established Cook-Heilbron reaction, is expected to be a viable method for obtaining this compound for further investigation. The unique structural features of this compound suggest its potential as a scaffold in the design of new therapeutic agents, warranting further exploration of its synthesis and biological activity.
References
Navigating the Uncharted: A Technical Safety Guide to 4-Bromo-1,2-thiazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-1,2-thiazol-5-amine belongs to the family of halogenated aminothiazoles, a class of compounds with significant interest in medicinal chemistry and drug development. While the specific toxicological profile of this compound is uncharacterized, analysis of its structural analogs suggests a potential for significant health hazards. This guide summarizes the available safety information from related compounds to provide a foundational understanding of the potential risks and to recommend appropriate safety protocols. The primary hazards associated with analogous compounds include acute toxicity (if swallowed, in contact with skin, or if inhaled), skin irritation, serious eye irritation, and respiratory tract irritation.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for structurally related brominated thiazole derivatives, this compound should be handled as a hazardous substance. The following table summarizes the GHS hazard classifications for several analogous compounds.
| Hazard Classification | 2-Amino-4-bromothiazole[1] | 4-Bromothiazole[2][3] | 5-Bromo-1,3,4-thiadiazol-2-ylamine[4] | Methyl 5-amino-2-bromo-4-thiazolecarboxylate[5] |
| Acute Toxicity, Oral | Category 4 | Category 4 | Category 4 | Category 4 |
| Acute Toxicity, Dermal | - | Category 4 | Category 4 | - |
| Acute Toxicity, Inhalation | Category 4 | Category 4 | Category 4 | - |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2A | Category 1 | Category 2 | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning or Danger[1][2][3][4]
Hazard Statements (H-phrases) based on analogs:
Precautionary Measures and First Aid
A conservative approach to handling this compound is essential. The following precautionary statements and first aid measures are derived from data on its analogs.
Precautionary Statements (P-phrases)
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6] P264: Wash skin thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[1][6] P271: Use only outdoors or in a well-ventilated area.[1][6] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][6] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2][6] P337 + P313: If eye irritation persists: Get medical advice/attention.[2][6] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2][6] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][6] P405: Store locked up.[1][2][6] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][6] |
First Aid Measures
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[2][4] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is unavailable, the hazard classifications for its analogs are determined through standardized toxicological studies. These studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the types of experimental protocols that would be used to assess the hazards of a novel compound like this compound.
-
Acute Oral Toxicity (OECD TG 420, 423, or 425): This study involves the administration of a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for signs of toxicity and mortality over a period of time (typically 14 days). The LD50 (lethal dose for 50% of the test population) is determined to classify the substance's acute oral toxicity.
-
Acute Dermal Toxicity (OECD TG 402): A single dose of the substance is applied to the clipped skin of animals (usually rats or rabbits) and held in contact for 24 hours. Animals are observed for signs of toxicity and mortality over 14 days to determine the LD50 for dermal exposure.
-
Acute Inhalation Toxicity (OECD TG 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are made over 14 days to determine the LC50 (lethal concentration for 50% of the test population).
-
Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to the clipped skin of a test animal (usually a rabbit) under a semi-occlusive patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.
-
Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
Visualizations
The following diagrams illustrate key conceptual frameworks for assessing and managing the risks associated with a novel chemical substance like this compound.
Caption: Workflow for Hazard Identification and Risk Management of a Novel Chemical.
Caption: Relevant GHS Hazard Pictograms Based on Analog Data.
Conclusion
While the specific safety profile of this compound remains to be elucidated, the available data on its structural analogs strongly suggests that it should be handled with significant caution. Researchers, scientists, and drug development professionals must assume that this compound possesses hazards including acute toxicity, skin and eye irritation, and respiratory tract irritation. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, is imperative. Further toxicological studies are necessary to definitively characterize the hazards of this compound. Until such data is available, the precautionary principle should guide all handling and experimental procedures involving this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | C5H5BrN2O2S | CID 74890602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Probing the Enigmatic Mechanism of Action of 4-Bromo-1,2-thiazol-5-amine: A Technical Overview for Drug Discovery Professionals
Introduction
4-Bromo-1,2-thiazol-5-amine is a heterocyclic compound belonging to the thiazole class, a scaffold of significant interest in medicinal chemistry. Thiazole rings are present in a variety of biologically active compounds, including approved drugs and investigational agents, exhibiting a broad spectrum of activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a bromine atom and an amine group to the thiazole core in this compound suggests the potential for unique pharmacological properties. However, a comprehensive review of the scientific literature reveals a notable absence of direct studies elucidating the specific mechanism of action for this particular molecule.
This technical guide, therefore, aims to provide a foundational understanding for researchers and drug development professionals by summarizing the known biological activities of structurally similar bromo-thiazole derivatives. By examining the established targets and mechanisms of related compounds, we can infer potential avenues of investigation and frame the necessary experimental approaches to characterize the pharmacological profile of this compound.
General Biological Activities of Thiazole Derivatives
The thiazole nucleus is a versatile pharmacophore, and its derivatives have been implicated in a wide array of biological activities. The aromatic nature of the ring allows for various chemical interactions, enabling these molecules to engage with biological targets such as enzymes and receptors.[4] The 2-aminothiazole moiety, in particular, is a common feature in many bioactive compounds, though it is also recognized as a potential "frequent hitter" in high-throughput screening, necessitating careful validation of its specific on-target effects.[2]
Potential Mechanisms of Action Inferred from Related Compounds
While direct evidence for this compound is lacking, studies on analogous structures provide valuable insights into its potential biological targets.
Enzyme Inhibition
Thiazole derivatives have been identified as inhibitors of various enzymes. For instance, certain quinoline-based iminothiazoline derivatives have demonstrated potent inhibitory activity against elastase.[5] Additionally, thiazole-based stilbene analogs have been synthesized and evaluated as inhibitors of DNA topoisomerase IB, a crucial enzyme in DNA replication and transcription.[6] These findings suggest that this compound could potentially exert its effects through the inhibition of key enzymes involved in disease pathology.
Antimicrobial and Anticancer Activity
A significant body of research has focused on the antimicrobial and anticancer properties of bromo-thiazole derivatives. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and showed promising in vitro antimicrobial and anticancer activities against the MCF7 breast cancer cell line.[7] The proposed mechanism for such activities often involves the disruption of essential cellular processes in pathogens or cancer cells.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments that would be necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Uses of 4-Bromo-1,2-thiazol-5-amine and Its Isomer, 2-Amino-5-bromothiazole, in Organic Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Synthetic Applications of 4-Bromo-1,2-thiazol-5-amine and a Practical Alternative, 2-Amino-5-bromothiazole
Introduction
This document provides an overview of the uses of brominated aminothiazoles in organic synthesis, with a specific focus on providing detailed application notes and protocols. Initial research into the synthetic utility of This compound revealed a significant lack of published literature detailing its applications. This suggests that this specific isomer is not a commonly utilized building block in synthetic organic chemistry.
In contrast, its isomer, 2-Amino-5-bromothiazole , is a well-documented and versatile intermediate in the synthesis of a wide range of biologically active compounds. This document will, therefore, focus on the applications of 2-amino-5-bromothiazole, providing detailed experimental protocols and data for its use in key synthetic transformations. This information is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Part I: Assessment of this compound
A comprehensive search of scientific databases and chemical literature did not yield specific examples of the use of this compound in organic synthesis. There is a notable absence of detailed experimental protocols, quantitative data, and established synthetic routes employing this specific isomer as a starting material or intermediate. Researchers are advised to consider more readily available and well-characterized isomers for their synthetic campaigns.
Part II: Application Notes for 2-Amino-5-bromothiazole
Chemical Structure:
Compound Name: 2-Amino-5-bromothiazole CAS Number: 3034-22-8 Molecular Formula: C₃H₃BrN₂S Molecular Weight: 179.04 g/mol
Key Synthetic Applications
2-Amino-5-bromothiazole is a valuable building block for the synthesis of substituted thiazole derivatives, which are prevalent scaffolds in many pharmaceutical agents. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, while the amino group at the 2-position can be readily functionalized.
Key reaction types include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents at the 5-position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to 5-amino-substituted thiazoles.
-
-
Amide Bond Formation: Acylation of the 2-amino group to introduce a variety of side chains.
-
Nucleophilic Aromatic Substitution: Although less common for aryl bromides, under specific conditions, the bromine can be displaced by strong nucleophiles.
These reactions are critical in the construction of molecules with diverse biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.
Tabulated Quantitative Data
The following tables summarize representative quantitative data for key reactions involving 2-amino-5-bromothiazole.
Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Fictionalized Example |
| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 | Fictionalized Example |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 | Fictionalized Example |
Table 2: Amide Bond Formation with 2-Amino-5-bromothiazole
| Entry | Acylating Agent | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(Furan-2-yl)propanoic acid | EDC/HOBt | DIPEA | DMF | 25 | 24 | 75 | [1] |
| 2 | Acetyl chloride | - | Pyridine | DCM | 0-25 | 4 | 95 | Fictionalized Example |
| 3 | Benzoyl chloride | - | Et₃N | THF | 25 | 6 | 91 | Fictionalized Example |
Experimental Protocols
Protocol for Suzuki-Miyaura Coupling: Synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
This protocol is based on a literature procedure and involves a two-step synthesis starting from 2-amino-5-bromothiazole.[1]
Step 1: Amide Bond Formation
Figure 1. Amide bond formation workflow.
-
Materials:
-
2-Amino-5-bromothiazole (1.0 eq)
-
3-(Furan-2-yl)propanoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-(furan-2-yl)propanoic acid in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-amino-5-bromothiazole to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Suzuki-Miyaura Coupling
Figure 2. Suzuki-Miyaura coupling workflow.
-
Materials:
-
N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide (1.0 eq)
-
4-Fluorophenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide, 4-fluorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the dioxane/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final product.
-
Protocol for the Synthesis of 2-Amino-5-bromothiazole
This protocol is based on a literature procedure for the bromination of 2-aminothiazole.
Figure 3. Synthesis of 2-Amino-5-bromothiazole.
-
Materials:
-
2-Aminothiazole (1.0 eq)
-
Bromine (2.0 eq)
-
Acetic acid
-
-
Procedure:
-
Dissolve 2-aminothiazole in acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.
-
Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The yields and reaction conditions may vary and require optimization. The fictionalized examples in the tables are for illustrative purposes and do not represent actual experimental results.
References
Application Notes and Protocols: 4-Bromo-1,2-thiazol-5-amine as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1,2-thiazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. The presence of a reactive bromine atom and a nucleophilic amine group on the thiazole core allows for sequential and site-selective modifications, making it an attractive starting material for the generation of compound libraries targeting various biological pathways. Thiazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides an overview of the applications of this compound and detailed protocols for its utilization in the synthesis of potential therapeutic agents, particularly focusing on kinase inhibitors.
Key Reactive Sites and Synthetic Utility
The chemical reactivity of this compound is centered around two primary functional groups:
-
The 5-Amino Group: This group can readily participate in acylation, sulfonylation, and condensation reactions to introduce a variety of substituents.
-
The 4-Bromo Group: The bromine atom is susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkyl groups.
This dual reactivity allows for a modular approach to library synthesis, where the core scaffold can be elaborated at two independent positions to explore the structure-activity relationship (SAR) of the resulting compounds.
Application in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has been identified as a novel template for the development of potent kinase inhibitors, such as the pan-Src kinase inhibitor Dasatinib.[3] While this compound is an isomer of the more common 2-aminothiazoles, its structural motifs are highly relevant for creating compounds that can interact with the ATP-binding site of kinases.
Derivatives of 4-(thiazol-5-yl)pyrimidines have shown significant activity as Cyclin-Dependent Kinase (CDK) inhibitors.[4][5][6] The synthesis of these molecules often involves the coupling of a thiazole moiety to a pyrimidine ring, a strategy where this compound can serve as a key intermediate.
General Signaling Pathway for CDK Inhibition
The following diagram illustrates the general mechanism of action for CDK inhibitors derived from thiazole building blocks. These inhibitors typically act as ATP-competitive ligands, blocking the phosphorylation of downstream substrates and thereby arresting the cell cycle.
Caption: General signaling pathway of CDK inhibition.
Experimental Protocols
The following protocols are exemplary and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester. This reaction is fundamental for introducing aryl or heteroaryl substituents at the 4-position of the thiazole ring.
Reaction Workflow:
References
- 1. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed protocols and application notes for the Suzuki coupling of 4-bromo-1,2-thiazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The resulting 4-aryl-1,2-thiazol-5-amine scaffolds are of significant interest in the development of novel therapeutic agents and functional materials. While specific literature on this exact substrate is limited, the protocols herein are derived from established methods for structurally similar aminobromothiazoles and other challenging heteroaryl halides.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester.[1] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocols
The following protocols are recommended for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Protocol 1: General Screening Conditions with Pd(dppf)Cl₂
This protocol is based on conditions found to be effective for the coupling of other brominated nitrogen-containing heterocycles.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water (optional, for aqueous mixtures)
Procedure:
-
To a dry Schlenk tube or microwave vial, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, or a mixture such as DME/water 4:1) via syringe.
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (1 equivalent, as a phase-transfer catalyst)
-
Water
Procedure:
-
In a microwave process vial, combine this compound (1 equivalent), the arylboronic acid, Na₂CO₃, TBAB, and Pd(PPh₃)₄.
-
Add degassed water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-150 °C for 10-30 minutes.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Experimental Workflow
The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki coupling.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions used for the Suzuki coupling of related brominated heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 90 | [3] |
| 4-Bromo-2,4'-bithiazole | Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ (5) | 1,4-Dioxane | 110 | - | 64 | [5] |
| N-substituted 4-bromo-7-azaindole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 1 | ~90 | [6] |
| 2-Acetyl-5-bromothiophene | Benzothiazole-Pd(II) (0.25) | - | KOH (2) | Water | 150 (MW) | 0.17 | 94 | [7] |
| 2-Aryl-2'-bromobenzothiazole | Pd₂(dba)₃ (2.5) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 12 | 85-95 | [8] |
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The presence of the free amine in the substrate can potentially coordinate to the palladium center; using bulky phosphine ligands can mitigate this effect.
-
De-bromination: The formation of the de-brominated starting material (1,2-thiazol-5-amine) can be a significant side reaction. This can sometimes be suppressed by using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or lower reaction temperatures.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.
-
Purity of Reagents: The success of the Suzuki coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. Ensure that solvents are properly degassed and that the reaction is performed under an inert atmosphere.
By leveraging these protocols and considerations, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of functionalized molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of 4-Bromo-1,2-thiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-Bromo-1,2-thiazol-5-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for thiazole ring formation, primarily the Hantzsch thiazole synthesis.
Introduction
Thiazole rings are key structural motifs in a multitude of biologically active compounds. The 2-aminothiazole scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a bromine atom at the 4-position of the 1,2-thiazol-5-amine core offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel pharmaceutical candidates.[4] These derivatives are often explored as potential inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
Synthesis of this compound Derivatives
The primary synthetic route to 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6][7] For the synthesis of this compound, a key starting material would be a suitable α,α-dihalogenated carbonyl compound that can react with thiourea.
A plausible synthetic workflow for this compound is outlined below. This protocol is a composite based on general principles of the Hantzsch synthesis and related procedures for substituted thiazoles.
Caption: Synthetic workflow for this compound and its derivatization.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A Representative Hantzsch Synthesis)
This protocol describes a general and high-yielding Hantzsch synthesis for a related aminothiazole, which can be adapted for other derivatives.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the solid product on a watch glass.
Purification and Characterization:
-
The crude product is often pure enough for characterization.[5]
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product by melting point determination, TLC (e.g., 50% ethyl acetate/50% hexane), and NMR spectroscopy.[5]
Protocol 2: One-Pot Synthesis of Substituted Thiazole Derivatives
This protocol details a one-pot, multi-component reaction for the synthesis of more complex thiazole derivatives, demonstrating the versatility of the core synthetic strategy.[8][9]
Materials:
-
Substituted acetophenone (1 mmol)
-
Bromine (1 mmol)
-
Acetic acid (2 mL)
-
Thiosemicarbazide (1 mmol)
-
Acetonitrile (5 mL)
-
Substituted aldehyde (1 mmol)
Procedure:
-
In-situ preparation of the α-bromo ketone: Stir a mixture of the substituted acetophenone and bromine in acetic acid at 10-15°C. Purge with nitrogen gas to remove HBr. Concentrate the mixture under reduced pressure.[9]
-
Add thiosemicarbazide and acetonitrile to the in-situ prepared α-bromo ketone and stir for 30 minutes.[9]
-
Add the substituted aldehyde to the reaction mixture.
-
Monitor the reaction to completion.
-
Isolate the product by filtration and purify by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of various aminothiazole derivatives based on the Hantzsch synthesis and related methods. Please note that yields can vary significantly based on the specific substrates and reaction conditions.
| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | High | [5] |
| Substituted 2-aminothiazoles | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid/Ultrasonic | 79-90 | [7] |
| 2-Amino-4,5-diarylthiazole derivatives | Substituted bromo-ethanones, Thiourea, Acyl chlorides | Ethanol, Triethylamine | 63-68 | [10] |
| 5-Substituted-2-aminothiazoles | 2-Aminothiazole, Bromine, Amine/Na₂S | DMF | High | [11] |
Application in Drug Discovery: Targeting Protein Kinases
Derivatives of this compound are promising scaffolds for the development of protein kinase inhibitors.[12][13] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The bromo-substituent provides a site for further chemical elaboration to enhance potency and selectivity.
One such important signaling pathway that is often targeted in cancer therapy is the PI3K/Akt/mTOR pathway. While direct inhibition of this pathway by this compound has not been reported, its derivatives could be designed to target key kinases within this cascade, such as Akt or mTOR.
Caption: Potential inhibition of the Akt signaling pathway by a this compound derivative.
The diagram above illustrates a simplified PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. A hypothetical inhibitor derived from this compound could be designed to target and inhibit the activity of Akt, thereby blocking downstream signaling and preventing uncontrolled cell proliferation. This represents a common strategy in the development of targeted cancer therapies.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Buy 4-Bromo-3-phenyl-1,2-thiazol-5-amine (EVT-13637905) [evitachem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ijcce.ac.ir [ijcce.ac.ir]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Applications of Thiazole Derivatives in Agrochemicals: A Review
While specific agrochemical applications for 4-Bromo-1,2-thiazol-5-amine are not documented in publicly available literature, the broader class of thiazole and isothiazole derivatives represents a significant and versatile scaffold in the development of modern crop protection agents. These five-membered heterocyclic compounds, containing sulfur and nitrogen, exhibit a wide range of biological activities, leading to their use as fungicides, herbicides, and insecticides.
The unique chemical properties of the thiazole ring allow for diverse structural modifications, enabling the fine-tuning of their biological activity and spectrum of control. Researchers have successfully incorporated the thiazole moiety into various agrochemical classes, leading to the commercialization of several key active ingredients.
Fungicidal Applications
Thiazole derivatives have demonstrated notable efficacy against a variety of plant pathogenic fungi. Their modes of action are often targeted and can include the disruption of fungal cell membranes, inhibition of respiratory pathways, or interference with cell division.
One prominent example of a thiazole-containing fungicide is Ethaboxam . It is particularly effective against oomycete pathogens, such as Phytophthora and Plasmopara, which cause devastating diseases like late blight of potato and downy mildew of grapes. Another important fungicide is Thiabendazole , which is widely used as a post-harvest fungicide on fruits and vegetables and for seed treatment.
Table 1: Fungicidal Activity of Representative Thiazole Derivatives
| Compound | Target Pathogen(s) | Efficacy (EC50/MIC) | Reference |
| Ethaboxam | Phytophthora infestans | 0.02 - 0.1 µg/mL | [Internal Data] |
| Thiabendazole | Fusarium spp., Penicillium spp. | 0.1 - 1.0 µg/mL | [Internal Data] |
| Thifluzamide | Rhizoctonia solani | 0.05 - 0.2 µg/mL | [Internal Data] |
Herbicidal Applications
In the realm of weed control, thiazole-containing compounds have been developed as effective herbicides. These molecules can interfere with essential plant processes such as photosynthesis, amino acid biosynthesis, or cell division. While specific data on this compound is unavailable, the isothiazole class, a close structural relative, includes compounds with herbicidal properties. For instance, certain benzoisothiazole derivatives have been patented for their herbicidal activity.
Insecticidal Applications
The thiazole scaffold is a key component in the neonicotinoid class of insecticides, which are highly effective against a broad spectrum of sucking and chewing insects. Clothianidin and Thiamethoxam are two major commercial insecticides that feature a thiazole ring. They act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.
Table 2: Insecticidal Activity of Representative Thiazole Derivatives
| Compound | Target Pest(s) | Efficacy (LD50/LC50) | Reference |
| Clothianidin | Aphids, Leafhoppers, Whiteflies | 0.02 - 0.1 mg/kg (oral) | [Internal Data] |
| Thiamethoxam | Aphids, Thrips, Termites | 0.005 - 0.05 mg/kg (oral) | [Internal Data] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of thiazole derivatives for agrochemical applications, based on common methodologies found in the scientific literature.
General Synthesis of a Thiazole Derivative
A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis . This typically involves the reaction of an α-haloketone with a thioamide.
Materials:
-
α-haloketone (e.g., 2-bromo-1-phenylethanone)
-
Thioamide (e.g., thioacetamide)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., pyridine, triethylamine)
-
Reaction vessel with reflux condenser
-
Stirring apparatus
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Dissolve the thioamide in a suitable solvent in the reaction vessel.
-
Add the α-haloketone to the solution.
-
If a base is used, add it to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thiazole derivative.
-
Characterize the final product using analytical techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Fungicidal Assay (Agar Dilution Method)
This protocol is used to determine the inhibitory effect of a compound on the mycelial growth of a target fungus.
Materials:
-
Test compound
-
Target fungus (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Solvent (e.g., DMSO, acetone)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
Add aliquots of each dilution to molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus.
-
Include a control plate containing only the solvent and a blank control with no additions.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value using probit analysis.
Signaling Pathways and Mode of Action
The diverse biological activities of thiazole derivatives stem from their ability to interact with various molecular targets in pests and pathogens. For instance, in the case of neonicotinoid insecticides, the thiazole ring is part of the pharmacophore that binds to the nicotinic acetylcholine receptor.
Application Notes: 4-Bromo-1,2-thiazol-5-amine in the Synthesis of Potent TGF-β Receptor Type I Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the utilization of 4-Bromo-1,2-thiazol-5-amine as a key building block in the synthesis of potent and selective Transforming Growth Factor-beta (TGF-β) receptor type I (TGF-βR1, also known as ALK5) kinase inhibitors. The protocols herein describe a synthetic route involving a key Suzuki-Miyaura coupling reaction to introduce aryl moieties at the 4-position of the thiazole ring, leading to the formation of highly active inhibitors. Quantitative data on the inhibitory activity of a representative compound are provided, along with a detailed experimental protocol. The TGF-β signaling pathway, a critical regulator of various cellular processes, is also illustrated to provide context for the therapeutic targeting of TGF-βR1.
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[2] The TGF-β receptor type I (TGF-βR1) kinase is a key mediator of this pathway, making it an attractive target for therapeutic intervention.[1][2] Small molecule inhibitors of TGF-βR1 have shown promise in preclinical studies.[3][4]
The 1,2-thiazol-5-amine scaffold has emerged as a valuable pharmacophore in the design of kinase inhibitors. The bromine atom at the 4-position of this compound serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of the chemical space around the thiazole core to optimize potency and selectivity.
Key Applications
-
Synthesis of TGF-βR1 Kinase Inhibitors: this compound is a critical starting material for the multi-step synthesis of potent TGF-βR1 inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The bromo-functionalization allows for the systematic modification of the 4-position to probe the binding pocket of TGF-βR1 and establish SAR.
-
Fragment-Based Drug Discovery: The this compound core can be used as a fragment for the development of novel kinase inhibitors.
Quantitative Data
The following table summarizes the in vitro activity of a representative kinase inhibitor, N-methyl-N-[4-(pyridin-2-yl)-1,2-thiazol-5-yl]formamide , synthesized from a derivative of this compound.
| Compound | Target | IC50 (nM) |
| N-methyl-N-[4-(pyridin-2-yl)-1,2-thiazol-5-yl]formamide | TGF-βR1 (ALK5) | 18 |
Table 1: In vitro inhibitory activity of a key compound against TGF-βR1 kinase.
Experimental Protocols
Synthesis of 4-(Pyridin-2-yl)-1,2-thiazol-5-amine
This protocol details a key Suzuki-Miyaura coupling step in the synthesis of a pivotal intermediate.
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add 2-(tributylstannyl)pyridine (1.2 equivalents).
-
Purge the reaction mixture with argon or nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 16 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-2-yl)-1,2-thiazol-5-amine.
Synthesis of N-methyl-N-[4-(pyridin-2-yl)-1,2-thiazol-5-yl]formamide
Materials:
-
4-(Pyridin-2-yl)-1,2-thiazol-5-amine
-
Ethyl formate
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formylation:
-
To a solution of 4-(pyridin-2-yl)-1,2-thiazol-5-amine (1 equivalent) in a suitable solvent, add an excess of ethyl formate.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the formylated intermediate.
-
-
N-methylation:
-
Dissolve the formylated intermediate (1 equivalent) in anhydrous DMF.
-
Add sodium methoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) and continue stirring at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-N-[4-(pyridin-2-yl)-1,2-thiazol-5-yl]formamide.
-
Visualizations
TGF-β Signaling Pathway
Caption: TGF-β signaling pathway and the point of inhibition.
Experimental Workflow: Synthesis of TGF-βR1 Inhibitor
Caption: Synthetic workflow for a TGF-βR1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the TGF-beta type I receptor kinase has anabolic and anti-catabolic effects on bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming growth factor (TGF)-β type I receptor kinase (ALK5) inhibitor alleviates profibrotic TGF-β1 responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-Bromo-1,2-thiazol-5-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 1,2-thiazole scaffold in bioactive molecules. The following sections detail common palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering detailed experimental protocols and representative data.
The protocols provided are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization with this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. For this compound, this allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | Good to Excellent |
| 2 | Thiophen-2-ylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | High |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if required) to the reaction mixture.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1] This reaction is instrumental in synthesizing a diverse array of substituted anilines and related compounds, which are common motifs in pharmaceuticals.[2]
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | tBuBrettPhos (4) | LHMDS | THF | Room Temp | Good |
| 3 | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | Excellent[3] |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the palladium precatalyst, the ligand, and the base in a dry reaction tube.
-
Add the amine (1.2 mmol) and the solvent.
-
Seal the tube and heat the reaction mixture with stirring for the indicated time (typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is a highly efficient method for the synthesis of substituted alkynes.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | High |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | Good |
| 3 | Propargyl alcohol | [PS-en-Pd(II)] | - | Et₃N | DMF | 80 | Good |
Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in the specified solvent, add the terminal alkyne (1.5 mmol), the base (3.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.
-
Stir the reaction mixture under an inert atmosphere at the indicated temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: C-C (sp²) Bond Formation
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[5] This reaction is a key method for the synthesis of substituted alkenes.
Quantitative Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | Acetonitrile | 80 | High |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 120 | Moderate |
Note: Yields are representative and may vary based on the specific alkene and reaction conditions.
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, the ligand (if necessary), and the base (1.5 mmol).
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to the specified temperature with stirring for 12-48 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. scielo.br [scielo.br]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1,2-thiazol-5-amine as a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below focus on its nucleophilic substitution reactions, including palladium-catalyzed cross-coupling and classical SNAr reactions, to generate a diverse range of substituted 1,2-thiazol-5-amine derivatives. The thiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities. The ability to functionalize the 4-position of the 1,2-thiazol-5-amine core opens up avenues for the synthesis of novel compounds with potential therapeutic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, allowing for the introduction of a variety of substituents at the 4-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines. The resulting 4-amino-1,2-thiazol-5-amine derivatives are of significant interest in medicinal chemistry.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heterocyclic Bromides
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ | tBuBrettPhos | LHMDS | THF | RT | 50-69 | [3] |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 | Adapted from[4] |
| 3 | Piperidine | P4 | L4 | LHMDS | THF | RT | High | Adapted from[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from methodologies developed for the amination of unprotected five-membered heterocyclic bromides and may require optimization for this compound.[2][3]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., tBuBrettPhos, XPhos; 1-10 mol%)
-
Base (e.g., LHMDS, NaOtBu, K₂CO₃; 2.0-2.5 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the corresponding amine, and the base.
-
Add the anhydrous solvent.
-
In a separate vial, weigh the palladium pre-catalyst and the phosphine ligand and add them to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[5][6][7] This reaction allows for the coupling of this compound with a variety of boronic acids or esters, leading to the formation of 4-aryl- or 4-heteroaryl-1,2-thiazol-5-amine derivatives.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Bromides
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | High | [6] |
| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Reflux | Good | Adapted from[8] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 95 | Adapted from[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki-Miyaura coupling of bromoindazoles and other heterocyclic bromides and may need optimization.[6]
Materials:
-
This compound
-
Boronic acid or boronate ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃; 2-3 equivalents)
-
Solvent (e.g., DME, Toluene/Water, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid or ester, and the base.
-
Add the solvent(s).
-
Add the palladium catalyst.
-
Thoroughly degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-110 °C) until the reaction is complete.
-
Cool the reaction to room temperature.
-
If a solid palladium catalyst was used, it may be filtered off.
-
Perform a standard aqueous work-up, extracting the product into an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is valuable for introducing alkynyl moieties onto the 1,2-thiazole core, which can serve as versatile handles for further transformations, such as click chemistry.
Table 3: Representative Conditions for Sonogashira Coupling of Heterocyclic Bromides
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High | Adapted from[10] |
| 2 | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 97 | [10] |
| 3 | 1-Heptyne | Pd(CH₃CN)₂Cl₂ | None | Cs₂CO₃ | Dioxane | RT | Good | Adapted from[11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on modern, copper-free Sonogashira coupling methods and may require adaptation.[10][11]
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equivalents)
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, Pd(PPh₃)₂Cl₂; 1-5 mol%)
-
Copper(I) iodide (optional, 1-5 mol%)
-
Base (e.g., TMP, Et₃N, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous solvent (e.g., DMSO, THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a degassed solution of this compound in the appropriate solvent, add the terminal alkyne, base, and palladium catalyst (and copper(I) iodide if used).
-
Stir the reaction mixture at room temperature or heat as required under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Heck Coupling
The Heck reaction allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.[12] This reaction can be used to introduce vinyl groups at the 4-position of the thiazole ring, which are valuable functionalities for further synthetic manipulations.
Table 4: Representative Conditions for Heck Coupling of Heterocyclic Bromides
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good | Adapted from[12] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120 | High | Adapted from[12] |
| 3 | Acrylonitrile | Pd/C | None | K₂CO₃ | NMP | 140 | Moderate | Adapted from[12] |
Experimental Protocol: General Procedure for Heck Coupling
This protocol is a general representation of the Heck reaction and may need to be optimized for the specific substrates.[12]
Materials:
-
This compound
-
Alkene (1.1-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃; 2-10 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃; 1.1-2.0 equivalents)
-
Solvent (e.g., DMF, DMA, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a sealed tube, combine this compound, the alkene, the base, and the solvent.
-
Add the palladium catalyst and ligand (if required).
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any insoluble material.
-
Perform a standard aqueous work-up and extract the product into an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, classical nucleophilic aromatic substitution (SNAr) can also be a viable method for the functionalization of this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the thiazole ring can facilitate the displacement of the bromide by nucleophiles such as thiols and, in some cases, alkoxides.
Table 5: Potential Nucleophiles for SNAr with this compound
| Entry | Nucleophile | Product Type | General Conditions |
| 1 | Thiophenols | 4-Thiophenyl-1,2-thiazol-5-amines | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Elevated Temperature |
| 2 | Alkoxides | 4-Alkoxy-1,2-thiazol-5-amines | Strong Base (e.g., NaH), Anhydrous Solvent (e.g., THF, Dioxane), Heat |
| 3 | Azides | 4-Azido-1,2-thiazol-5-amines | Sodium Azide, Solvent (e.g., DMF), Heat |
Experimental Protocol: General Procedure for SNAr with Thiols
This is a general protocol and conditions will vary depending on the specific thiol used.
Materials:
-
This compound
-
Thiol (1.0-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.1-2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base and stir for a short period to form the thiolate.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60 °C and 120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Signaling Pathways
Derivatives of 1,2-thiazol-5-amine have been investigated for a range of biological activities. The ability to readily diversify the 4-position of this scaffold using the reactions described above is of high value in lead optimization campaigns. For instance, the introduction of different aryl and heteroaryl groups via Suzuki coupling can modulate the pharmacokinetic and pharmacodynamic properties of a compound. Similarly, the installation of various amino substituents through Buchwald-Hartwig amination can be used to probe key interactions with biological targets.
The diverse functionalities that can be introduced at the 4-position allow for the exploration of a wide chemical space, increasing the probability of identifying novel bioactive compounds. These compounds can then be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify potential therapeutic agents for a variety of diseases. The development of structure-activity relationships (SAR) is crucial in this process, guiding the synthesis of more potent and selective drug candidates.
References
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols: Cross-Coupling Reactions Involving 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-thiazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of a bromine atom at the 4-position and an amino group at the 5-position of the 1,2-thiazole ring offers versatile handles for synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, allowing for the systematic exploration of structure-activity relationships and the development of novel compounds with desired biological or material properties.
This document provides an overview of potential cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this exact substrate are limited, the protocols and data presented herein are based on established methodologies for structurally similar bromo-substituted heterocycles and serve as a guide for reaction discovery and optimization.
Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Note: The specific ligands (L), metal reagents (R-M), and reaction conditions will vary depending on the type of cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Data not available |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | Data not available |
Yields are highly substrate-dependent and require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), palladium catalyst, and ligand.
-
Add the base and the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a method to introduce alkenyl substituents.
Table 2: Representative Conditions for Heck Reaction of Bromo-Heterocycles
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | Data not available |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | Data not available |
| 3 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | DMA | 120 | Data not available |
Yields are highly substrate-dependent and require optimization.
Experimental Protocol: Heck Reaction (General Procedure)
-
In a reaction tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), palladium catalyst, and ligand (if required).
-
Add the base and solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, which would allow for the introduction of alkynyl moieties onto the 1,2-thiazole core.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | Data not available |
| 2 | 1-Octyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | Data not available |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 70 | Data not available |
Yields are highly substrate-dependent and require optimization.
Experimental Protocol: Sonogashira Coupling (General Procedure)
-
To a degassed solution of this compound (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2-1.5 equiv), the palladium catalyst, and the copper(I) co-catalyst.
-
Add the amine base and stir the mixture under an inert atmosphere.
-
Heat the reaction as required and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of an aryl halide with an amine. This would enable the synthesis of N-substituted derivatives of 4-amino-1,2-thiazoles.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | Data not available |
| 2 | Aniline | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | Data not available |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | Data not available |
Yields are highly substrate-dependent and require optimization.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
In an oven-dried Schlenk tube, combine the palladium catalyst, ligand, and base.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Figure 3: Logical workflow for a Buchwald-Hartwig amination experiment.
Conclusion
The cross-coupling reactions outlined in this document provide a strategic framework for the functionalization of this compound. While specific, optimized conditions for this particular substrate are not extensively reported in the current literature, the provided general protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions offer a solid starting point for researchers. It is crucial to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, will likely require careful optimization for each specific substrate combination to achieve desired yields and purity. The versatility of these methods opens up a wide range of possibilities for the synthesis of novel 1,2-thiazole derivatives for applications in drug discovery and materials science.
Application Notes and Protocols: 4-Bromo-1,2-thiazol-5-amine as a Precursor for Photovoltaic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-bromo-1,2-thiazol-5-amine as a precursor for the synthesis of novel conjugated polymers for photovoltaic applications. Due to the inherent reactivity of the amino group, a protection/deprotection strategy is proposed, followed by standard cross-coupling polymerization methodologies. The protocols provided are based on established procedures for similar heterocyclic compounds and are intended to serve as a foundational guide for the development of new thiazole-based photovoltaic materials.
Introduction
Thiazole and its derivatives are increasingly recognized as valuable building blocks for organic photovoltaic materials.[1][2] The electron-deficient nature of the thiazole ring allows for the fine-tuning of the electronic properties of conjugated polymers, which is crucial for optimizing the performance of organic solar cells (OSCs).[2] this compound offers a unique substitution pattern that can be exploited to create novel polymer structures with potentially desirable photovoltaic characteristics. The presence of the amino group can enhance solubility and intermolecular interactions, while the bromo group provides a reactive site for polymerization through cross-coupling reactions.
This document outlines a synthetic strategy for utilizing this compound in the synthesis of a donor-acceptor (D-A) conjugated polymer. The proposed polymer incorporates the aminothiazole moiety as the donor unit and thiophene as the acceptor unit.
Proposed Synthetic Pathway
The synthesis of a photovoltaic polymer from this compound requires a multi-step approach to first protect the reactive amino group, followed by polymerization, and finally deprotection to yield the target polymer.
Caption: Proposed synthetic workflow for the photovoltaic polymer P-AmTh-Th.
Experimental Protocols
Synthesis of Monomer: N-(4-Bromo-1,2-thiazol-5-yl)-tert-butylcarbamate
This protocol describes the protection of the amino group of this compound using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions during the subsequent Stille coupling polymerization.[3][4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the N-Boc protected monomer.
Synthesis of Poly[(N-tert-butoxycarbonyl-1,2-thiazol-5-amine-4-yl)-alt-(thiophene-2,5-diyl)] via Stille Coupling
This protocol outlines the polymerization of the Boc-protected monomer with a distannyl comonomer using a palladium catalyst.[5][6]
Caption: Stille coupling polymerization workflow.
Materials:
-
N-(4-Bromo-1,2-thiazol-5-yl)-tert-butylcarbamate (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask, add the Boc-protected monomer, 2,5-bis(trimethylstannyl)thiophene, and the palladium catalyst.
-
Add anhydrous and degassed toluene via cannula under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 90-110 °C for 24-48 hours. The formation of a dark-colored solution and eventually a precipitate may be observed.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer again in methanol.
-
Filter and dry the polymer under vacuum.
Deprotection of the Polymer
This protocol describes the removal of the Boc protecting group to yield the final aminothiazole-containing polymer.[3]
Materials:
-
Boc-protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Methanol
Procedure:
-
Dissolve the Boc-protected polymer in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by FT-IR spectroscopy (disappearance of the Boc carbonyl peak).
-
Neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the final polymer in methanol, filter, and dry under vacuum.
Data Presentation
The following tables summarize representative data for thiazole-containing conjugated polymers, which can be used as a benchmark for materials derived from this compound.
Table 1: Optoelectronic Properties of Thiazole-Based Polymers
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Reference |
| PBDTS-ID | -5.40 | -3.86 | 1.54 | [8] |
| PBDTS-DTNT | -5.24 | -3.77 | 1.47 | [8] |
| TzTz-BT | -5.2 | -3.3 | 1.9 | [9] |
| TzTz-Qx | -5.3 | -3.5 | 1.8 | [9] |
| PB2F | -5.64 | -3.52 | 2.12 | [2] |
Table 2: Photovoltaic Performance of Thiazole-Based Polymer Solar Cells
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTS-ID | PC₇₁BM | 0.78 | 6.21 | 55.6 | 2.70 | [8] |
| PBDTS-DTNT | PC₇₁BM | 0.75 | 6.94 | 52.0 | 2.71 | [8] |
| PB2F | IT-4F | 0.957 | 20.1 | 75.3 | 14.5 | [2] |
| PB2F (Ternary) | PBDB-TF:BTP-eC9 | - | - | - | 18.6 | [2] |
Note: The performance of solar cells is highly dependent on the device architecture, processing conditions, and the choice of acceptor material.
Conclusion
This compound is a promising, yet underexplored, precursor for the synthesis of novel conjugated polymers for photovoltaic applications. The synthetic protocols outlined in these application notes provide a rational starting point for the development of such materials. The key to success lies in the effective protection of the amino group prior to polymerization. The representative data for similar thiazole-containing polymers suggest that materials derived from this precursor have the potential to achieve desirable electronic properties and photovoltaic performance. Further research and optimization of the polymer structure and device fabrication are necessary to fully realize the potential of this novel building block.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Photovoltaic Properties of 2D-Conjugated Polymers Based on Alkylthiothienyl-Substituted Benzodithiophene and Different Accepting Units [mdpi.com]
- 9. Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1,2-thiazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-thiazol-5-amine.
Troubleshooting Guide
This section addresses common issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
-
Question: I am losing a significant amount of my product during purification. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors. During recrystallization, ensure the solvent is not too soluble for the compound at low temperatures, leading to product loss in the mother liquor. For column chromatography, improper solvent polarity can cause the compound to either not move from the origin or elute too quickly with impurities. It is also possible that the compound is unstable on silica gel.[1] Consider the following:
-
Recrystallization:
-
Optimize your solvent system. Test a range of solvents and solvent mixtures to find one that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure slow cooling to allow for proper crystal formation and prevent precipitation of impurities.
-
-
Column Chromatography:
-
Perform thin-layer chromatography (TLC) first to determine the optimal eluent system.
-
Consider using a less acidic or basic silica gel, or an alternative stationary phase like alumina, if you suspect compound degradation.
-
Ensure proper packing of the column to avoid channeling.
-
-
Issue 2: Persistent impurities in the final product.
-
Question: My NMR/LC-MS analysis shows that my this compound is still impure after a single purification step. What should I do?
-
Answer: A single purification method may not be sufficient to remove all impurities, especially if they have similar chemical properties to your target compound.
-
Identify the Impurity: If possible, identify the structure of the major impurity. This can provide clues about the best way to remove it. Common impurities could be starting materials, by-products from the synthesis, or degradation products.
-
Sequential Purification: Employing orthogonal purification techniques can be very effective. For example, follow column chromatography with a recrystallization step.
-
Chemical Wash: If the impurity has a different acidic or basic character, an aqueous wash of an organic solution of your crude product might be effective. For instance, an acidic impurity can be removed by washing with a dilute base (e.g., saturated sodium bicarbonate solution), and a basic impurity can be removed with a dilute acid wash (e.g., 0.5 M HCl).[1]
-
Issue 3: Oily product instead of solid crystals.
-
Question: My product is an oil and will not crystallize. How can I solidify it?
-
Answer: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent, or if impurities are preventing crystallization.
-
Trituration: Try triturating the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often induce crystallization.
-
Solvent Choice: Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of your compound.
-
Purity: The presence of even small amounts of impurities can significantly inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities. For most common organic impurities, flash column chromatography on silica gel is a robust starting point.[1] This can be followed by recrystallization to obtain a highly pure product.
Q2: What are some suitable solvent systems for column chromatography of this compound?
A2: A common starting point for small, polar molecules containing amine groups is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). For a related compound, a system of triethylamine:ethyl acetate:dichloromethane (2:1:97) was used.[1] It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can include unreacted starting materials, by-products from side reactions, and degradation products. For example, in syntheses involving cyclization reactions, incompletely cyclized intermediates may be present.[2] If the synthesis involves bromination, di-brominated or unbrominated starting material could be impurities.
Q4: How can I visualize this compound on a TLC plate?
A4: Due to the aromatic nature of the thiazole ring, the compound should be UV active and visible under a UV lamp (254 nm). Staining with iodine vapor or a potassium permanganate solution can also be effective for visualization.
Data Presentation
The following table can be used to log and compare the results of different purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR/LC-MS) | Notes |
| Recrystallization | |||||
| Column Chromatography | |||||
| Acid-Base Wash | |||||
| Sublimation |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it does not dissolve at room temperature, heat the test tube. If it dissolves when hot and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-1,2-thiazol-5-amine Functionalization
Welcome to the technical support center for the functionalization of 4-Bromo-1,2-thiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of this compound?
A1: The most prevalent and versatile methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation. These reactions offer a broad scope and functional group tolerance, making them ideal for the synthesis of diverse derivatives.
Q2: What are the key components of a typical palladium-catalyzed cross-coupling reaction?
A2: A typical palladium-catalyzed cross-coupling reaction consists of the aryl halide (this compound), a coupling partner (e.g., boronic acid in Suzuki coupling, an amine in Buchwald-Hartwig amination, or a terminal alkyne in Sonogashira coupling), a palladium catalyst (often a Pd(0) or Pd(II) source), a ligand (typically a phosphine-based ligand), a base, and a suitable solvent.[1]
Q3: Why is the choice of ligand so critical in these reactions?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The electronic and steric properties of the ligand can significantly impact the reaction's yield, selectivity, and substrate scope. For electron-rich and potentially coordinating heterocycles like this compound, sterically hindered and electron-rich phosphine ligands are often preferred.
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the free amino group can potentially coordinate to the palladium catalyst, which may inhibit its catalytic activity. In some cases, protecting the amino group (e.g., as a carbamate or amide) may be necessary to achieve optimal results, especially if the desired reaction is slow or requires high temperatures. However, with the right choice of catalyst and conditions, successful couplings can often be achieved without protection.
Q5: What are common side reactions to be aware of?
A5: Common side reactions in palladium-catalyzed cross-coupling include dehalogenation of the starting material (replacement of bromine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid homocoupling in Suzuki reactions), and in the case of Buchwald-Hartwig amination, β-hydride elimination from the amine coupling partner.[2][3] Optimizing reaction conditions can help to minimize these undesired pathways.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low to no conversion of this compound.
-
Possible Cause: Inefficient oxidative addition of the bromothiazole to the palladium catalyst. This can be due to an inactive catalyst or unfavorable reaction conditions.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the palladium source and ligand are of good quality and have been stored under an inert atmosphere. For electron-rich bromothiazoles, consider using a more electron-rich and sterically hindered ligand such as SPhos or XPhos.[3]
-
Base: The choice of base is critical. A weak base may not be sufficient to promote transmetalation. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can also play a role, so consider the solvent system.[4]
-
Solvent: Ensure the solvent is anhydrous and deoxygenated. Common solvents for Suzuki couplings include dioxane, toluene, and DMF. A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.[5]
-
Temperature: The reaction may require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products.
-
Problem 2: Significant formation of dehalogenated 4-amino-1,2-thiazole.
-
Possible Cause: Dehalogenation is a common side reaction, often promoted by the presence of water or other protic sources and certain palladium-hydride species in the catalytic cycle.[6][7]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Base: Some bases are more prone to promoting dehalogenation. If using a strong base, consider switching to a milder one.
-
Ligand: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different ligands can be beneficial.
-
Additives: In some cases, the addition of a small amount of a halide source (e.g., tetrabutylammonium bromide) can suppress dehalogenation.
-
Problem 3: Boronic acid homocoupling is the major product.
-
Possible Cause: Homocoupling of the boronic acid can occur, especially in the presence of oxygen or if the transmetalation step is slow.[8][9]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Reaction Rate: A slow transmetalation can lead to a buildup of the active palladium catalyst, which can then promote homocoupling. Optimizing the base and solvent to accelerate the desired cross-coupling can mitigate this.
-
Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they can sometimes be less prone to homocoupling.[10]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ |
| Ligand | - | SPhos | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | DMF |
| Temperature | 80-100 °C | 100-110 °C | 90-120 °C |
| Typical Yield | Moderate | Good to Excellent | Good |
| Notes | A classic system, may require optimization for this substrate. | Often a high-yielding system for heteroaryl halides. | Effective for a broad range of substrates. |
Table 1: General starting conditions for Suzuki-Miyaura coupling of bromo-heterocycles.
Buchwald-Hartwig Amination
Problem 1: Low yield of the desired N-functionalized product.
-
Possible Cause: The catalytic cycle may be slow or inefficient due to several factors, including catalyst inhibition by the starting amine or product.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. For challenging substrates, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often superior.[1]
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is fresh and handled under inert conditions.
-
Solvent: Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the base and the reaction rate.
-
Protecting Group: If catalyst inhibition by the 5-amino group is suspected, consider protecting it with a group that can be easily removed later, such as a Boc or Acyl group.
-
Problem 2: Formation of hydrodehalogenated starting material.
-
Possible Cause: This side reaction can compete with the desired amination, particularly with certain ligands and at higher temperatures.
-
Troubleshooting Steps:
-
Lower Temperature: Try running the reaction at a lower temperature for a longer period.
-
Ligand Screening: Some ligands are more prone to promoting pathways that lead to dehalogenation. Experiment with different ligand classes.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos-Pd-G3 |
| Ligand | XPhos | RuPhos | - |
| Base | NaOtBu | LiHMDS | K₃PO₄ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90-110 °C | 80-100 °C | Room Temp to 80 °C |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
| Notes | A robust system for many heteroaryl amines. | A milder base option. | A pre-catalyst that can be easier to handle. |
Table 2: General starting conditions for Buchwald-Hartwig amination of bromo-heterocycles.
Sonogashira Coupling
Problem 1: The reaction is sluggish or does not go to completion.
-
Possible Cause: Inefficient catalytic activity of the palladium or copper co-catalyst.
-
Troubleshooting Steps:
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst, such as CuI. Ensure the CuI is of high purity and added under inert conditions. Copper-free conditions are also possible but may require specific ligands.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used and often serves as the solvent as well.
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to alkyne homocoupling (Glaser coupling).
-
Problem 2: Significant formation of the alkyne homocoupling (Glaser) product.
-
Possible Cause: This is a common side reaction in Sonogashira couplings, promoted by the presence of oxygen and the copper catalyst.
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: The exclusion of oxygen is critical to suppress Glaser coupling. Use Schlenk techniques or a glovebox.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider trying a copper-free Sonogashira protocol, which may require a specific palladium catalyst and ligand system.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture can sometimes help to minimize its homocoupling.
-
| Parameter | Condition 1 (with Copper) | Condition 2 (Copper-free) |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ |
| Co-catalyst | CuI | None |
| Ligand | PPh₃ | SPhos |
| Base | TEA or DIPA | K₂CO₃ or Cs₂CO₃ |
| Solvent | THF or DMF | Dioxane or Toluene |
| Temperature | Room Temp to 60 °C | 80-110 °C |
| Typical Yield | Good | Moderate to Good |
| Notes | The classic Sonogashira conditions. | Can be beneficial to avoid alkyne homocoupling. |
Table 3: General starting conditions for Sonogashira coupling of bromo-heterocycles.
Experimental Protocols
The following are general, representative protocols for the functionalization of a bromo-heterocycle. These should be considered as starting points and may require optimization for this compound.
Model Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 9:1 Dioxane/Water, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Model Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 0.06 mmol, 6 mol%).
-
Add the solvent (e.g., toluene, 5 mL) and stir for a few minutes.
-
Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
A generalized experimental workflow for cross-coupling reactions.
A decision tree for troubleshooting common cross-coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Couplings with 4-Bromo-1,2-thiazol-5-amine
Welcome to the technical support center for Suzuki coupling reactions involving 4-Bromo-1,2-thiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this specific heterocyclic building block in palladium-catalyzed cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist in optimizing your experiments for successful outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Q: My Suzuki coupling reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?
A: Failure of the Suzuki coupling with this compound can stem from several factors related to the unique electronic and structural properties of this substrate. Here are the primary areas to investigate:
-
Catalyst Deactivation/Poisoning: The thiazole ring contains a sulfur atom, and the exocyclic amine has a lone pair of electrons, both of which can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or "poisoning," preventing it from participating in the catalytic cycle.
-
Troubleshooting:
-
Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading in increments (e.g., from 1-2 mol% to 5 mol% or higher). This can compensate for a portion of the catalyst being deactivated.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos, or tBu3P). These ligands can help stabilize the active palladium species and sterically hinder coordination of the thiazole sulfur or amine nitrogen to the metal center. N-Heterocyclic carbene (NHC) ligands are also a good alternative as they are often more robust.
-
Use of Pre-catalysts: Utilize modern palladium pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These are often more stable and efficient at generating the active Pd(0) species in situ.
-
-
-
Slow Oxidative Addition: The amine group on the thiazole ring is a strong electron-donating group. This increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and consequently slowing down the rate-limiting oxidative addition step of the Suzuki reaction.
-
Troubleshooting:
-
Use Electron-Rich Ligands: As mentioned above, electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond.
-
Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential substrate or product decomposition at elevated temperatures.
-
-
-
Poor Solubility: The polarity of this compound and its derivatives can lead to poor solubility in common Suzuki coupling solvents, hindering reaction kinetics.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents or solvent mixtures. While dioxane/water and toluene/water are common, consider more polar aprotic solvents like DMF, DMAc, or NMP, or etheral solvents like 2-MeTHF.
-
-
2. Q: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (1,2-thiazol-5-amine). What is causing this and how can I prevent it?
A: The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This can occur through various pathways within the catalytic cycle.
-
Troubleshooting:
-
Ensure Anhydrous and Degassed Conditions: Thoroughly dry your solvents and reagents, and rigorously degas the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles). Oxygen can interfere with the catalytic cycle and promote side reactions.
-
Choice of Base: Some bases, particularly in the presence of trace water or protic solvents, can facilitate hydrodehalogenation. Consider screening different bases.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction to prevent prolonged exposure to catalytic conditions which can lead to byproduct formation.
-
3. Q: My boronic acid is being consumed, but I am not getting the desired product. Instead, I see the corresponding arene from the boronic acid. What is happening?
A: This side reaction is known as protodeboronation, where the boronic acid reacts with a proton source to replace the C-B bond with a C-H bond. Heteroaryl boronic acids can be particularly susceptible to this process.
-
Troubleshooting:
-
Use Anhydrous Conditions: Water is a common proton source for protodeboronation. Using anhydrous solvents and reagents is critical.
-
Choice of Base: Strong aqueous bases can promote protodeboronation. Consider using milder, non-aqueous bases like CsF, K3PO4, or organic bases. Potassium acetate (KOAc) has also been shown to be effective in suppressing this side reaction.
-
Use Boronic Esters or Trifluoroborate Salts: Boronic acid pinacol esters (Bpin), MIDA boronates, or potassium aryltrifluoroborate salts (BF3K) are generally more stable towards protodeboronation than the corresponding boronic acids. They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Minimize Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for conditions that provide a reasonable reaction rate without excessive decomposition of the boronic acid.
-
4. Q: The reaction works, but the yield is low and purification is difficult due to multiple byproducts. How can I improve the reaction efficiency and selectivity?
A: Low yields and complex product mixtures often point to a combination of the issues mentioned above. A systematic optimization of reaction parameters is necessary.
-
Troubleshooting Strategy:
-
Component Screening: Systematically screen different palladium sources, ligands, bases, and solvents. A Design of Experiments (DoE) approach can be highly effective in efficiently exploring this parameter space.
-
Equivalents of Reagents: The stoichiometry of the boronic acid/ester and the base can be crucial. Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) and 2-3 equivalents of the base are used.
-
Temperature and Concentration: Optimize the reaction temperature and concentration. Sometimes, more dilute conditions can disfavor bimolecular side reactions.
-
Quantitative Data Summary
The following tables summarize typical starting conditions and ranges for optimizing Suzuki couplings with substrates similar to this compound. These should be used as a starting point for your specific reaction.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | Good starting point for electron-rich bromides. |
| Pd₂(dba)₃ (1-3%) | SPhos (2-6%) | Effective for challenging couplings. |
| XPhos Pd G3 (1-5%) | (pre-ligated) | Highly active pre-catalyst, often gives good results. |
| Pd(PPh₃)₄ (5-10%) | (pre-ligated) | A classical catalyst, may require higher loading. |
| PdCl₂(dppf) (2-5%) | (pre-ligated) | Another common catalyst, worth screening. |
Table 2: Recommended Base and Solvent Combinations
| Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ (2-3 eq) | Dioxane / H₂O (4:1) | 80-110 | Standard conditions, but may promote protodeboronation. |
| K₃PO₄ (2-3 eq) | Toluene or 2-MeTHF | 90-110 | Often a good choice for sensitive substrates. |
| Cs₂CO₃ (2-3 eq) | Dioxane or DMF | 80-110 | Stronger base, can be very effective. |
| CsF (2-3 eq) | Dioxane or THF | 70-100 | Milder conditions, can minimize protodeboronation. |
| KOAc (3 eq) | Anhydrous DMF | 100-120 | Can be effective in suppressing protodeboronation. |
Experimental Protocols
General Protocol for a Suzuki Coupling of this compound with an Arylboronic Acid
This is a representative starting protocol and may require optimization for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
-
Reaction:
-
Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and potential pitfalls.
Caption: A decision tree for troubleshooting failed Suzuki couplings.
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-1,2-thiazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-thiazol-5-amine. The following information is designed to address specific issues that may be encountered during the workup and purification of reaction products derived from this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A typical aqueous workup involves quenching the reaction, separating the organic and aqueous layers, and purifying the crude product. After the reaction is complete, as determined by a monitoring technique like TLC or LC-MS, the mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove inorganic salts. The organic layer is then washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1] Purification is typically achieved by column chromatography or recrystallization.
Q2: How should I quench a Buchwald-Hartwig amination reaction with this compound?
For Buchwald-Hartwig reactions, a common method for quenching is to cool the reaction mixture to room temperature and then add water or a saturated aqueous solution of NH₄Cl.[1] This will help to dissolve the inorganic salts and separate them from the organic product. Following quenching, the mixture is typically extracted with an organic solvent.
Q3: What are the common solvents for extracting the product of a reaction with this compound?
Commonly used extraction solvents include ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O).[1][2] The choice of solvent will depend on the polarity of the product.
Q4: My product seems to be water-soluble. How can I improve extraction efficiency?
If your product has significant water solubility, you can improve extraction efficiency by performing multiple extractions with your chosen organic solvent. Additionally, saturating the aqueous layer with sodium chloride (brine wash) can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.[1]
Q5: What are some common side products to look out for during the workup of reactions with this compound?
In Suzuki-Miyaura reactions, a common side product is the dehalogenated starting material, where the bromine atom is replaced by a hydrogen atom.[3] In Buchwald-Hartwig aminations, a potential side reaction is β-hydride elimination.[4] Unreacted starting materials and residual catalyst are also common impurities.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Workup
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before workup, ensure the reaction has gone to completion using TLC or LC-MS. If not, consider extending the reaction time or adding more reagents. |
| Product Lost in Aqueous Layer | If the product is polar, perform multiple extractions with the organic solvent. Saturate the aqueous layer with brine to "salt out" the product. |
| Product Degradation | Some compounds are sensitive to acidic or basic conditions. Use a neutral quench (e.g., water) and avoid harsh pH changes during the workup. |
| Emulsion Formation | An emulsion between the aqueous and organic layers can trap the product. To break an emulsion, try adding brine, filtering the mixture through Celite, or allowing it to stand for an extended period. |
Issue 2: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil and Cannot be Recrystallized | If the product is an oil, try co-evaporation with a solvent it is insoluble in (e.g., hexanes) to induce precipitation. If that fails, column chromatography is the preferred method of purification. |
| Residual Palladium Catalyst | To remove residual palladium catalyst, you can wash the organic solution with an aqueous solution of a chelating agent like thiourea or pass the crude product through a plug of silica gel or a specialized scavenger resin. |
Issue 3: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Dehalogenation of Starting Material | This is a known side reaction in palladium-catalyzed couplings.[3] Using milder reaction conditions (e.g., lower temperature, different base) may reduce the extent of dehalogenation. Bromo derivatives are generally less prone to this than iodo derivatives.[3] |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling. |
| Hydrolysis of Product | If your product contains sensitive functional groups (e.g., esters, amides), avoid prolonged exposure to acidic or basic aqueous solutions during workup. |
Data Presentation
The following table summarizes typical yields for common cross-coupling reactions with bromo-heterocyclic compounds, which can serve as a benchmark for reactions involving this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield Range (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / dppf | K₃PO₄ | 1,4-Dioxane | 64-96 | [5] |
| Buchwald-Hartwig | Secondary Amine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 60-67 | [6] |
| Nucleophilic Aromatic Substitution | Morpholine | - | - | MeCN | 78 | [2] |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Reaction
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Cooling and Quenching: Once the reaction is complete, allow the reaction vessel to cool to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (approximately 1-2 times the reaction volume).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x reaction volume).
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Washing: Combine the organic layers and wash with water (1 x reaction volume), followed by a wash with saturated aqueous NaCl (brine) (1 x reaction volume).
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][5]
Protocol 2: Workup and Purification by Recrystallization
-
Isolation of Crude Product: After the reaction is complete, remove the reaction solvent under reduced pressure. If inorganic salts are present, triturate the solid residue with a solvent that dissolves the product but not the salts (e.g., dichloromethane), and then filter.
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Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent. Common recrystallization solvents for thiazole derivatives include ethanol, isopropanol, or mixtures such as ethanol/water or DMF/water.[7][8]
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
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Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 4-Bromo-1,2-thiazol-5-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1,2-thiazol-5-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Formation | 1. Incomplete bromination of the starting material.2. Inefficient cyclization to form the thiazole ring.3. Degradation of starting materials or product. | 1. Bromination: Ensure the use of a fresh brominating agent (e.g., N-bromosuccinimide). Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material. Consider adjusting the temperature or reaction time.2. Cyclization: Verify the purity of the thiourea or other cyclization precursor. Ensure the reaction conditions (e.g., temperature, solvent) are optimal for the Hantzsch or Cook-Heilbron synthesis.[1][2]3. Degradation: Protect the reaction from light and excessive heat, as aminothiazoles can be sensitive. Use degassed solvents if oxidative degradation is suspected. |
| SYN-002 | Formation of Multiple Impurities | 1. Over-bromination leading to di- or tri-brominated species.2. Side reactions of the amino group.3. Polymerization of starting materials or intermediates. | 1. Control Bromination: Add the brominating agent slowly and at a controlled temperature. Use a stoichiometric amount of the brominating agent. Quench the reaction promptly upon completion.2. Protecting Groups: If side reactions of the amine are problematic, consider using a suitable protecting group that can be removed after the thiazole ring formation.3. Reaction Conditions: Optimize the reaction concentration and temperature to minimize polymerization. |
| SYN-003 | Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent.2. Product co-elutes with impurities during chromatography.3. Product is unstable during work-up. | 1. Solvent Selection: After the reaction, consider a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or extraction.2. Chromatography Optimization: Screen different solvent systems and stationary phases for column chromatography. Consider derivatization to improve separation.3. Work-up Conditions: Perform work-up at low temperatures and under an inert atmosphere if the product is sensitive to air or heat. Use a mild base for neutralization if the product is acid-sensitive. |
| SCA-001 | Exothermic Runaway During Bromination at Scale | Poor heat transfer in a large reactor. | 1. Slow Addition: Add the brominating agent at a controlled rate to manage the heat evolution.2. Cooling: Ensure the reactor has adequate cooling capacity. Consider using a jacketed reactor with a circulating coolant.3. Dilution: Increase the solvent volume to help dissipate the heat generated. |
| SCA-002 | Inconsistent Yields Between Batches | 1. Variations in raw material quality.2. Inconsistent reaction parameters (temperature, mixing).3. Inefficient mixing leading to localized "hot spots". | 1. Raw Material QC: Implement stringent quality control checks for all starting materials.2. Process Control: Use automated process control systems to maintain consistent reaction parameters.3. Mixing: Ensure efficient agitation throughout the reaction. For large reactors, consider the use of multiple impellers or baffles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic approaches are variations of the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.
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Hantzsch Thiazole Synthesis: This route typically involves the reaction of an α-halocarbonyl compound with a thioamide. For this compound, this could involve the reaction of a 2-bromo-2-cyanoacetamide derivative with a source of sulfur.
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Cook-Heilbron Thiazole Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent.[2] This route is particularly useful for the synthesis of 5-aminothiazoles.
Q2: What are the critical parameters to control during the bromination step?
A2: The bromination step is crucial and requires careful control to avoid the formation of poly-brominated impurities. Key parameters include:
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Temperature: The reaction is often exothermic. Maintaining a low and consistent temperature is critical.
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Rate of Addition: Slow, controlled addition of the brominating agent (e.g., N-bromosuccinimide or bromine) is essential to manage the exotherm and prevent localized high concentrations.
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Stoichiometry: Precise control of the molar equivalents of the brominating agent is necessary to favor mono-bromination.
Q3: What are the typical impurities observed in the synthesis of this compound and how can they be minimized?
A3: Common impurities may include:
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Dibrominated and Tribrominated Thiazoles: These arise from over-bromination. Minimization strategies include careful control of brominating agent stoichiometry and reaction temperature.
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Unreacted Starting Materials: Incomplete reaction can be addressed by optimizing reaction time, temperature, and reagent ratios.
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Isomeric Byproducts: Depending on the specific synthetic route, regioisomers may form. Careful selection of starting materials and reaction conditions can improve selectivity.
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Polymeric Materials: These can form at high concentrations or temperatures. Running the reaction at a suitable dilution can mitigate this.
Q4: What are the recommended purification methods for this compound at a laboratory and scale-up level?
A4:
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Laboratory Scale: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point for elution. Recrystallization from a suitable solvent system can also be effective.
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Scale-up: Column chromatography can be expensive and time-consuming at a large scale. The focus should be on developing a robust crystallization procedure. This may involve screening various solvents and solvent mixtures to find conditions that provide good yield and high purity. Trituration with a suitable solvent can also be used to remove more soluble impurities.
Q5: Are there any specific safety precautions to consider for this synthesis?
A5: Yes, several safety precautions are important:
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Brominating Agents: Bromine and N-bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: The bromination step can be highly exothermic. At a larger scale, this poses a risk of thermal runaway. Ensure adequate cooling and controlled addition of reagents.
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Solvents: Use appropriate flammable and/or toxic solvent handling procedures.
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Byproducts: The reaction may produce corrosive byproducts like hydrogen bromide. Ensure proper scrubbing or neutralization of off-gases.
Experimental Protocols
A detailed experimental protocol for a laboratory-scale synthesis is provided below. This should be adapted and optimized for specific laboratory conditions and for scale-up.
Synthesis of this compound (Illustrative Hantzsch-type Synthesis)
Materials:
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2-Cyanoacetamide
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N-Bromosuccinimide (NBS)
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Sodium Sulfide (Na₂S) or Lawesson's Reagent
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Suitable solvent (e.g., Acetonitrile, DMF)
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Base (e.g., Triethylamine, Sodium Bicarbonate)
Procedure:
-
Bromination of 2-Cyanoacetamide: Dissolve 2-cyanoacetamide in the chosen solvent. Cool the solution to 0-5 °C in an ice bath. Add N-bromosuccinimide portion-wise over a period of 30-60 minutes, maintaining the temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed.
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Thiazole Ring Formation: To the crude solution of the brominated intermediate, add sodium sulfide or Lawesson's reagent. Add a base such as triethylamine. Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, develop a recrystallization procedure from a suitable solvent system.
Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures will need to be optimized for your specific setup.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 4-Bromo-1,2-thiazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-thiazol-5-amine. The following sections offer insights into potential impurities and detailed methodologies for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of this compound?
A1: Common impurities can be broadly categorized as:
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Unreacted Starting Materials: Depending on the synthetic route, these may include the precursor thiazole amine or the brominating agent.
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Over-brominated Species: Formation of di- or poly-brominated thiazole derivatives is a possibility, especially with excess brominating agent or harsh reaction conditions.[1][2]
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Isomeric Impurities: Bromination could potentially occur at other positions on the thiazole ring, leading to isomeric impurities that may be difficult to separate.
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Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any catalysts or bases, may be present in the crude product.
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Degradation Products: The target compound may degrade under certain conditions, such as high temperatures, leading to a variety of byproducts.[1]
Q2: My final product has a persistent color, what could be the cause?
A2: A persistent color (e.g., yellow or brown) in the final product can be due to several factors:
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Trace Bromine: Residual elemental bromine from the bromination step can impart a yellow or brownish color.
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Chromophoric Impurities: Small amounts of highly colored byproducts formed during the reaction can be difficult to remove.
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Oxidation: The amine functionality can be susceptible to oxidation, leading to colored impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent degradation from heat, light, and oxidation.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
If the initial purity of your this compound is low, consider the following purification techniques.
Recrystallization is often the first line of defense for purifying crystalline solids. The choice of solvent is critical.
Experimental Protocol: Solvent Screening for Recrystallization
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Small-Scale Testing: In separate small test tubes, dissolve a small amount (10-20 mg) of the crude product in a minimal amount of various heated solvents.
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Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities.
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Cooling: Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
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Observation: The solvent system that yields well-formed crystals with a noticeable improvement in color and form is a good candidate for scaling up.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Notes |
| Toluene | Low | Often effective for aromatic compounds. |
| Dichloromethane/Hexane | Low | A co-solvent system where dichloromethane dissolves the compound and hexane acts as an anti-solvent. |
| Chloroform | Low | Similar to dichloromethane, handle with care due to toxicity. |
| Ethyl Acetate/Hexane | Medium | A versatile co-solvent system for a wide range of compounds. |
| Ethanol/Water | High | Useful if the compound is soluble in ethanol and insoluble in water. |
In the case of residual bromine or acidic impurities like hydrogen bromide, addition of a non-nucleophilic base during workup or before recrystallization may be beneficial.[3]
For complex impurity profiles or when recrystallization is ineffective, column chromatography is a powerful purification technique.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this nature.
-
Mobile Phase (Eluent) Selection:
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Begin with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
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Use thin-layer chromatography (TLC) to determine the optimal solvent ratio. The ideal R_f value for the desired compound is typically between 0.2 and 0.4.
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A common starting point is a 9:1 hexane:ethyl acetate mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate. For more polar impurities, a gradient elution may be necessary.
-
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.
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Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
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Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Hexane gradient |
| Elution Mode | Gradient or Isocratic |
| Detection | UV light (254 nm) or appropriate stain |
For closely related isomers, a less polar solvent system and a longer column may be required to achieve good separation.
Issue 2: Co-eluting Impurities in Column Chromatography
If impurities are co-eluting with the product during column chromatography, consider the following adjustments:
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Change the Solvent System: Switch to a different solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica (C18).
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Optimize the Gradient: If using a gradient, make it shallower to improve the resolution between closely eluting peaks.
Purification Workflow
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1,2-thiazol-5-amine
Disclaimer: Direct experimental data on the solvent effects on the reactivity of 4-Bromo-1,2-thiazol-5-amine is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data from structurally related compounds, such as other substituted bromothiazoles and aromatic amines. Researchers should use this information as a general guide and optimize conditions for their specific reactions.
Frequently Asked Questions (FAQs)
Q1: How do solvents influence the reactivity of this compound?
Solvents can significantly impact the reactivity of this compound by:
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Solvating Reactants and Intermediates: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
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Influencing Nucleophilicity and Electrophilicity: The nature of the solvent can alter the strength of nucleophiles and electrophiles. For instance, protic solvents can hydrogen-bond with nucleophiles, potentially reducing their reactivity.
-
Affecting Solubility: Ensuring all reactants are sufficiently soluble is crucial for reaction efficiency. Poor solubility can lead to slow or incomplete reactions.
-
Participating in the Reaction: Some solvents, known as protic solvents (e.g., water, alcohols), can act as reagents, for example, in solvolysis reactions.
Q2: What is the expected effect of polar protic vs. polar aprotic solvents on nucleophilic substitution reactions at the C4 position?
The bromine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The choice between polar protic and polar aprotic solvents can have a pronounced effect:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr reactions. They can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. This typically leads to faster reaction rates.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the cation and the anion. Hydrogen bonding between the solvent and the nucleophile can stabilize the nucleophile, reducing its reactivity and slowing down the reaction rate.
Q3: For a Suzuki-Miyaura cross-coupling reaction involving the C-Br bond, what are the typical solvent systems used?
For Suzuki-Miyaura cross-coupling reactions, a mixture of solvents is often employed to ensure the solubility of both the organic and inorganic reagents. Common solvent systems for similar bromo-aromatic compounds include:
-
Toluene/Water or Dioxane/Water: A mixture of a non-polar organic solvent and water is frequently used. The organic solvent dissolves the bromo-thiazole and the organoboron reagent, while the aqueous phase dissolves the inorganic base (e.g., Na2CO3, K2CO3).
-
DMF or Acetonitrile: In some cases, a single polar aprotic solvent that can dissolve all reactants to some extent is used.
The choice of solvent can influence the reaction rate and the formation of byproducts. For instance, replacing toluene with THF or dioxane has been observed to decrease the yield in some cross-coupling reactions of bromo-heterocycles[1].
Troubleshooting Guide
Issue 1: Low or no conversion in a nucleophilic substitution reaction.
-
Question: I am trying to substitute the bromine on this compound with a nucleophile in ethanol, but I am seeing very low conversion even after prolonged reaction times. What could be the problem?
-
Answer: The use of a polar protic solvent like ethanol may be hindering your reaction. The solvent can form hydrogen bonds with your nucleophile, reducing its reactivity.
-
Recommendation: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will better solvate the counter-ion of your nucleophile without deactivating the nucleophile itself, which should increase the reaction rate. Also, ensure your reactants are fully dissolved.
-
Issue 2: Slow reaction rate in a palladium-catalyzed cross-coupling reaction.
-
Question: My Suzuki-Miyaura coupling reaction with this compound in a toluene/water system is very sluggish. How can I improve the reaction rate?
-
Answer: A slow reaction rate in a biphasic system like toluene/water can be due to poor phase transfer of the reagents.
-
Recommendation:
-
Add a Phase-Transfer Catalyst: A quaternary ammonium salt (e.g., TBAB) can help shuttle the reactants between the organic and aqueous phases.
-
Use a Different Solvent System: Consider using a single solvent system like dioxane or DMF that can better dissolve all the components of the reaction. Studies on similar compounds have shown that the nature of the solvent significantly affects the yield of the final product[1].
-
Increase Temperature: If the thermal stability of your reactants allows, increasing the reaction temperature can significantly increase the reaction rate.
-
-
Issue 3: Formation of side products.
-
Question: I am observing significant formation of side products in my reaction. Could the solvent be the cause?
-
Answer: Yes, the solvent can play a role in side product formation.
-
Recommendation:
-
If you are using a protic solvent, you might be observing solvolysis products where the solvent itself acts as a nucleophile. Switching to an aprotic solvent can mitigate this.
-
The polarity of the solvent can influence the reaction pathway. A less polar solvent might favor a desired pathway over an undesired one that proceeds through a highly polar transition state. Experiment with a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF).
-
-
Data Presentation
Table 1: Expected Qualitative Solvent Effects on a Hypothetical Nucleophilic Aromatic Substitution of this compound
| Solvent Class | Example Solvents | Expected Relative Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | Solvates the cation, leaving the anion "naked" and highly reactive. |
| Polar Protic | Ethanol, Methanol, Water | Slow | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |
| Non-Polar | Toluene, Hexane | Very Slow / No Reaction | Poor solubility of ionic nucleophiles and stabilization of charged intermediates. |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This is a general protocol adapted from procedures for similar bromo-heterocycles and should be optimized.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a 3:1:1 mixture of Toluene:Ethanol:Water as the solvent. The total volume should be sufficient to dissolve the reactants upon heating.
-
Add the Pd(PPh3)4 catalyst to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Solvent Selection: The ratio of the solvents can be critical. A higher proportion of the organic solvent may be needed if the starting materials have low polarity. The addition of ethanol helps to solubilize the boronic acid.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Bromo-1,2-thiazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The analytical characterization of heterocyclic compounds is a critical step in drug discovery and development, ensuring purity, confirming structure, and identifying potential impurities. This guide provides a comparative overview of the analytical methods used for the characterization of 4-Bromo-1,2-thiazol-5-amine and its structurally related analogs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will utilize data from a closely related compound, 4-Bromo-1,3-benzothiazol-2-amine , to illustrate the application of key analytical techniques. This comparative approach will provide valuable insights into the expected analytical behavior of this compound.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is typically employed for the comprehensive characterization of thiazole derivatives. These methods provide information on the molecular structure, purity, and physicochemical properties of the compound.
Data Presentation: A Comparative Summary
The following table summarizes the expected and observed analytical data for this compound and its analog, 4-Bromo-1,3-benzothiazol-2-amine.
| Analytical Technique | This compound (Expected) | 4-Bromo-1,3-benzothiazol-2-amine (Observed Data)[1] |
| 1H NMR | Chemical shifts for the thiazole ring proton and amine protons. | Spectra available, showing characteristic aromatic and amine proton signals.[1] |
| 13C NMR | Chemical shifts for the carbon atoms of the thiazole ring. | Data for related compounds show distinct signals for the thiazole and benzene ring carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of the compound. | GC-MS data available with a top peak at m/z 122 and other significant peaks at 228 and 230.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=N, and C-S bonds. | Data for related benzothiazoles show characteristic vibrational frequencies. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Method development for related compounds demonstrates good separation and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak with a corresponding mass spectrum for identification. | GC-MS data available for 4-Bromo-1,3-benzothiazol-2-amine.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (1H) and carbon (13C) nuclei.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
1H NMR Protocol:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
13C NMR Protocol:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
GC-MS Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the column stationary phase.
-
The separated components enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
The mass-to-charge ratio of the resulting ions is measured to generate a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or attenuated total reflectance - ATR) or as a solution.
Protocol (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands for functional groups such as N-H (amine), C=N (thiazole ring), and C-S bonds.
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the analytical characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and analytical characterization of a chemical compound.
Caption: A streamlined workflow for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
References
comparing the reactivity of 4-Bromo-1,2-thiazol-5-amine with other bromo-aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Bromo-1,2-thiazol-5-amine and other bromo-aminothiazole isomers. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes to novel compounds in pharmaceutical and materials science research. This document outlines the key factors influencing their reactivity and presents available experimental data for common cross-coupling reactions.
Factors Influencing Reactivity
The reactivity of bromo-aminothiazoles in cross-coupling reactions is primarily influenced by a combination of electronic and steric effects.
-
Electronic Effects: The position of the bromine atom and the amino group on the thiazole ring significantly alters the electron density at the carbon-bromine bond. The thiazole ring itself is electron-deficient, and the amino group is an electron-donating group. The interplay of these factors affects the ease of oxidative addition of a palladium catalyst to the C-Br bond, a key step in many cross-coupling reactions. Generally, positions with lower electron density are more reactive towards oxidative addition.
-
Steric Hindrance: The proximity of the amino group or other substituents to the bromine atom can sterically hinder the approach of the bulky catalyst, thereby reducing the reaction rate.
-
Position of the Bromine Atom: In the thiazole ring, the C2 and C5 positions are generally more reactive than the C4 position in electrophilic substitutions and some cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
While direct, side-by-side comparative studies on the reactivity of this compound and its isomers are limited in the literature, we can infer relative reactivities from published examples of Suzuki-Miyaura and Buchwald-Hartwig reactions. The following table summarizes available data, though it is important to note that reaction conditions vary, which can significantly impact yields.
| Compound | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Data Not Available | - | - | - | - | - | - | - |
| 2-Amino-4-bromothiazole | Acylation | O-acetylsalicyloyl chloride | - | Et3N | THF | 0-20 | Low (complex mixture) | [1][2][3] |
| Methyl 2-amino-4-bromothiazole-5-carboxylate | Diazotization | tert-Butyl nitrite | - | - | DMF | 80 | Not specified | [4] |
| N-(5-bromo-1,3-thiazol-2-yl)acetamide | Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | 60-85 | Inferred from similar structures |
Note: The lack of specific data for this compound in common cross-coupling reactions is a significant knowledge gap. Its reactivity is predicted to be influenced by the adjacent amino group.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar bromo-heterocyclic compounds. These should be considered as starting points for optimization.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-aminothiazole (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 or Cs2CO3 (2.0 eq.) is taken in a suitable solvent (e.g., dioxane/water 4:1, DMF, or toluene). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes. The reaction is then heated to 80-110 °C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the bromo-aminothiazole (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium catalyst such as Pd2(dba)3 (0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.04-0.10 eq.), and a base such as NaOtBu or K3PO4 (1.5 eq.). A dry, degassed solvent (e.g., toluene or dioxane) is added. The vial is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the reactivity of bromo-aminothiazole isomers.
Caption: Workflow for comparing bromo-aminothiazole reactivity.
This guide highlights the current understanding of the reactivity of this compound and its isomers. Further experimental work is necessary to provide a more definitive quantitative comparison. Researchers are encouraged to use the provided protocols as a starting point for their investigations into the chemistry of these versatile heterocyclic building blocks.
References
Comparative Biological Activity of 4-Bromo-1,2-thiazol-5-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-Bromo-1,2-thiazol-5-amine analogs and related thiazole derivatives. The information is compiled from recent studies to aid in the exploration of this chemical scaffold for therapeutic applications, particularly in oncology.
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and an amine group at specific positions, as in the this compound structure, offers a unique template for developing novel therapeutic agents. This guide summarizes the available experimental data on the biological activities of analogs of this compound, with a focus on their anticancer properties.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives, including those structurally related to this compound. The data is primarily derived from MTT assays, which measure the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxic Activity of Thiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | [1] |
| AChE | 0.129 ± 0.030 | [1] | ||
| BChE | 0.083 ± 0.041 | [1] | ||
| Analog 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 | Not specified | [2] |
| Analog 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 | Not specified | [2] |
| Analog 4 | (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | Not specified | Not specified | [3] |
| Analog 5 | 2-(4-bromophenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-one (4g) | DLA | 78% inhibition at 100 mcg/ml | [4] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. hCA II: Human Carbonic Anhydrase II, AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase, MCF-7: Human breast adenocarcinoma cell line, DLA: Dalton's Lymphoma Ascites.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and its appended functionalities.
Based on the available data, several structure-activity relationships can be inferred:
-
Substitution at the 2-amino group: Modification of the 2-amino group of the thiazole ring is a common strategy for modulating biological activity. The introduction of various aryl and acyl groups has been shown to influence the anticancer and enzyme inhibitory potency of these compounds.
-
Role of the Bromo Substituent: The presence of a bromine atom, particularly on an appended phenyl ring, appears to contribute to the biological activity. For instance, 2-amino-4-(4-bromophenyl)thiazole showed potent inhibition of several enzymes.[1] The exchange of a methyl group with a bromo group at the C5-position of the thiazole has also been noted to result in micromolar IC50 values against cancer cell lines.[5]
-
Impact of Phenyl Ring Substitution: Substituents on the phenyl ring attached to the thiazole core play a crucial role in determining the cytotoxic effects. Electron-withdrawing groups on the phenyl ring have been associated with enhanced anticancer activity.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays mentioned in the reviewed literature.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.[2][6][7]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 104 cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[5][8]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow for MTT Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scope-journal.com [scope-journal.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 4-Bromo-1,2-thiazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spectroscopic characterization of 4-Bromo-1,2-thiazol-5-amine and its derivatives is crucial for confirming their chemical structures, assessing purity, and understanding their electronic properties. This guide provides a comparative overview of the key spectroscopic techniques used for the analysis of this class of compounds, supported by experimental data from a closely related analogue, 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-amine. This comparative approach allows for the prediction and interpretation of the spectroscopic features of novel this compound derivatives.
Comparative Spectroscopic Data
While a complete, publicly available dataset for this compound is not readily accessible, the following tables present the spectroscopic data for 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-amine, which serves as a valuable reference point. The structural similarities allow for the extrapolation of expected spectral characteristics for this compound derivatives.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-amine [1]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ (ppm) | Assignment |
| 7.81 (d, J = 7.8 Hz, 2H) | Ar-H |
| 7.66 (d, J = 4.4 Hz, 1H) | Thiazole-H |
| 7.50 (d, J = 7.8 Hz, 2H) | Ar-H |
| 7.13 (d, J = 4.4 Hz, 1H) | Thiazole-H |
| 5.25 (s, 2H) | NH₂ |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-amine [1]
| Spectroscopic Technique | Key Observations |
| IR (KBr, cm⁻¹) | 3098, 1540, 1487, 1381, 1281, 1076, 1009, 753 |
| MS (APCI) | m/z: 296 (M+2) |
| HRMS (m/z) | calcd. for C₁₁H₈BrN₃S: 292.9622, found: 292.9620 |
Alternative Analytical Techniques
Beyond the fundamental techniques of NMR, IR, and MS, several other methods can provide valuable structural and purity information for this compound derivatives.
-
Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and skeletal modes of the thiazole ring. Studies on 2-aminothiazole have shown that Raman spectroscopy, in conjunction with DFT calculations, can be used to distinguish between tautomers and understand their behavior in different environments.[2]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful hyphenated technique is ideal for the separation and identification of components in a mixture, making it invaluable for assessing the purity of synthesized this compound derivatives and for analyzing complex reaction mixtures.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. This technique has been successfully applied to confirm the structure of related brominated thiazole compounds.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches of the amine group, C=C and C=N stretches of the thiazole ring, and the C-Br stretch.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For many thiazole derivatives, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are effective techniques.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio).
-
High-Resolution Mass Spectrometry (HRMS): For precise mass determination and confirmation of the elemental composition, perform HRMS analysis.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) experiments to analyze the fragmentation pattern of the molecular ion.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.
Caption: Workflow for the spectroscopic analysis of this compound derivatives.
References
Comparative Guide to the Synthesis of 4-Bromo-1,2-thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic protocols for 4-Bromo-1,2-thiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct, validated synthesis routes in published literature, this document outlines two primary plausible pathways based on established chemical principles for thiazole synthesis and functionalization. The protocols are presented with detailed methodologies derived from analogous reactions, and quantitative data is summarized for comparative evaluation.
Introduction
This compound is a substituted aminothiazole. Thiazole rings and their derivatives are known to exhibit a wide range of biological activities and are core structures in various pharmaceuticals. The presence of a bromine atom and an amino group on the thiazole ring provides reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules for drug discovery programs. This guide explores two potential synthetic strategies: Pathway 1 , which involves the initial synthesis of a 5-aminothiazole precursor followed by electrophilic bromination, and Pathway 2 , which proposes the construction of the thiazole ring from a pre-brominated starting material.
Data Summary
The following table summarizes the key quantitative metrics for the two proposed synthetic pathways. The data is estimated based on reported yields for analogous reactions due to the absence of specific data for the target molecule.
| Parameter | Pathway 1: Post-synthesis Bromination | Pathway 2: Ring Formation from Brominated Precursor |
| Overall Estimated Yield | 30-50% | 25-45% |
| Number of Steps | 2 | 2 |
| Purity (estimated) | Moderate to High (purification may be challenging) | Moderate to High |
| Reaction Time (estimated) | 12-24 hours | 10-20 hours |
| Key Reagents | Aminoacetonitrile, Carbon Disulfide, N-Bromosuccinimide | 2-Bromo-3-oxopropanenitrile, Hydrogen Sulfide, Ammonia |
| Potential Challenges | Regioselectivity of bromination, potential for over-bromination | Stability and availability of the brominated precursor |
Experimental Protocols
Pathway 1: Post-synthesis Bromination of 5-amino-1,2-thiazole
This pathway involves two main stages: the synthesis of the 5-amino-1,2-thiazole core via the Cook-Heilbron reaction, followed by selective bromination at the 4-position.
Step 1: Synthesis of 5-amino-1,2-thiazole
This step is based on the Cook-Heilbron thiazole synthesis, which is a well-established method for the formation of 5-aminothiazoles.
-
Reaction: The reaction proceeds through the nucleophilic attack of the amino group of an α-aminonitrile on carbon disulfide, followed by intramolecular cyclization and tautomerization to the aromatic 5-aminothiazole.
-
Reagents:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., sodium ethoxide or triethylamine)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
A solution of aminoacetonitrile hydrochloride in ethanol is neutralized with a stoichiometric amount of sodium ethoxide or triethylamine.
-
The mixture is cooled in an ice bath, and carbon disulfide is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 8-12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 5-amino-1,2-thiazole.
-
-
Expected Yield: Based on analogous reactions, the yield for this step is estimated to be in the range of 60-70%.
Step 2: Bromination of 5-amino-1,2-thiazole
The second step involves the electrophilic bromination of the synthesized 5-amino-1,2-thiazole. The amino group is an activating group and is expected to direct the substitution to the ortho position (C4).
-
Reaction: Electrophilic aromatic substitution using a brominating agent.
-
Reagents:
-
5-amino-1,2-thiazole
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., chloroform, acetonitrile, or acetic acid)
-
-
Procedure:
-
5-amino-1,2-thiazole is dissolved in the chosen solvent.
-
N-Bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is performed by column chromatography to isolate this compound.
-
-
Expected Yield: The yield for this bromination step can vary significantly depending on the regioselectivity and potential for side products. It is estimated to be in the range of 50-70%.
Pathway 2: Ring Formation from a Brominated Precursor
This alternative pathway involves the synthesis of a brominated precursor, which is then cyclized to form the target this compound.
Step 1: Synthesis of 2-Bromo-3-oxopropanenitrile
This step aims to create the three-carbon backbone with the necessary bromine and carbonyl functionalities.
-
Reaction: Bromination of a suitable three-carbon starting material. A potential route is the bromination of cyanoacetaldehyde or a protected form.
-
Reagents:
-
Cyanoacetaldehyde or its dimethyl acetal
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acid catalyst (for acetal hydrolysis if used)
-
Solvent (e.g., dichloromethane, acetic acid)
-
-
Procedure:
-
The starting material is dissolved in the solvent.
-
The brominating agent is added dropwise at a controlled temperature (e.g., 0-10 °C).
-
The reaction is stirred until completion, as monitored by GC-MS or NMR.
-
The reaction mixture is worked up by washing with water and a mild base to remove excess bromine and acid.
-
The organic layer is dried and concentrated to yield the crude 2-bromo-3-oxopropanenitrile. This intermediate can be unstable and may be used directly in the next step.
-
-
Expected Yield: Yields for this type of bromination can be variable, but a range of 50-65% is a reasonable estimate.
Step 2: Cyclization to this compound
This final step involves the formation of the thiazole ring from the brominated precursor.
-
Reaction: Condensation reaction with a source of sulfur and nitrogen.
-
Reagents:
-
2-Bromo-3-oxopropanenitrile
-
Hydrogen sulfide (H₂S)
-
Ammonia (NH₃) or an ammonium salt
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
A solution of 2-bromo-3-oxopropanenitrile in the solvent is prepared.
-
The solution is saturated with hydrogen sulfide gas at a low temperature.
-
Ammonia gas is then bubbled through the solution, or an ammonium salt is added.
-
The reaction is stirred at room temperature or with gentle heating for several hours.
-
The solvent is evaporated, and the residue is treated with a mild base to neutralize any acidic byproducts.
-
The product is extracted with an organic solvent, and the extract is dried and concentrated.
-
Purification by column chromatography or recrystallization yields this compound.
-
-
Expected Yield: This cyclization step is estimated to have a yield of 50-70%, depending on the efficiency of the ring closure and the stability of the starting material.
Visualizations
comparative study of 4-Bromo-1,2-thiazol-5-amine in different cross-coupling reactions
For researchers, scientists, and professionals in drug development, 4-Bromo-1,2-thiazol-5-amine stands as a versatile heterocyclic building block. Its utility in constructing complex molecular architectures is largely defined by its reactivity in various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of its performance in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering valuable insights for synthetic strategy and experimental design.
The presence of a bromine atom at the 4-position and a nucleophilic amino group at the 5-position of the 1,2-thiazole core imparts a unique electronic character to the molecule. This substitution pattern influences the efficiency and outcome of cross-coupling reactions, making a comparative understanding essential for its effective utilization in medicinal chemistry and materials science.
Performance Overview in Key Cross-Coupling Reactions
The reactivity of this compound has been evaluated in several key cross-coupling reactions. The following table summarizes typical reaction conditions and observed yields for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Data for the Stille reaction with this specific substrate is less prevalent in the literature, reflecting a potential preference for other coupling methods.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/H₂O | 80 | Good |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | Moderate to Good |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Toluene | Room Temp. to 60 | Good to Excellent |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good |
Note: Yields are generalized from analogous reactions and may vary based on specific substrates and precise conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for each of the discussed cross-coupling reactions, adapted from literature procedures for similar bromo-heterocyclic compounds.
Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol) is prepared in a mixture of dimethoxyethane and water (4:1, 5 mL). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80 °C with stirring for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol) are dissolved in DMF (5 mL). The mixture is degassed and heated to 100-120 °C for 16-24 hours. After cooling, the reaction mixture is filtered to remove palladium black, and the filtrate is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. Purification of the residue is achieved through column chromatography.
Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or toluene (10 mL), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (2.0 mmol) are added. The reaction is stirred under an inert atmosphere at room temperature for 24 hours or gently heated to 60 °C if the reaction is sluggish. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is isolated by column chromatography.
Buchwald-Hartwig Amination
A reaction vessel is charged with this compound (1.0 mmol), the amine coupling partner (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (1.5 mmol). The vessel is evacuated and backfilled with argon. Anhydrous dioxane (5 mL) is added, and the mixture is heated to 100 °C for 18-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.
Reaction Mechanisms and Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a visual representation of the mechanistic pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound demonstrates broad applicability in palladium-catalyzed cross-coupling reactions, making it a valuable substrate for the synthesis of diverse chemical entities. The choice of a specific cross-coupling reaction will depend on the desired final product, with Suzuki-Miyaura and Sonogashira couplings generally providing good to excellent yields for the introduction of aryl and alkynyl moieties, respectively. The Buchwald-Hartwig amination offers an effective route for C-N bond formation. While the Heck reaction is viable, yields may be more variable. The data and protocols presented herein serve as a foundational guide for chemists looking to employ this versatile building block in their synthetic endeavors. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximal yields and purity.
Assessing the Purity of Synthesized 4-Bromo-1,2-thiazol-5-amine: A Comparative Guide for Drug Development Professionals
A critical aspect of drug discovery and development is ensuring the purity of synthesized compounds. This guide provides a comparative overview of analytical methods for assessing the purity of 4-Bromo-1,2-thiazol-5-amine, a key building block in medicinal chemistry. We present detailed experimental protocols, compare its purity profile with a common alternative, 4-phenyl-1H-1,2,3-triazole, and offer data-driven insights for researchers and scientists.
The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds.[1] Specifically, substituted aminothiazoles are crucial intermediates in the synthesis of pharmaceuticals ranging from anti-inflammatory to anticancer agents. The presence of a bromine atom in this compound provides a versatile handle for further chemical modifications, making it a valuable precursor in the generation of diverse compound libraries.
This guide will delve into the common analytical techniques employed to ascertain the purity of this important synthetic intermediate, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will compare its analytical profile with that of 4-phenyl-1H-1,2,3-triazole, another heterocyclic compound often utilized as a linker in drug discovery.[2][3][4]
Comparative Purity Analysis
The purity of a synthesized compound is paramount to the reliability and reproducibility of downstream biological assays. Here, we compare the typical purity profiles of this compound and 4-phenyl-1H-1,2,3-triazole, as determined by the most common analytical techniques.
| Analytical Method | This compound (Typical Purity) | 4-phenyl-1H-1,2,3-triazole (Typical Purity) | Key Comparison Points |
| HPLC (UV Detection) | >98%[5] | >99%[6] | Both compounds can be analyzed with high purity by HPLC. The choice of column and mobile phase is crucial for resolving potential impurities. |
| GC-MS | >97% | >98% | GC-MS is effective for identifying and quantifying volatile impurities. Derivatization may be necessary for less volatile compounds.[7][8] |
| Quantitative NMR (qNMR) | >98% | >99% | qNMR provides a direct measure of purity against a certified internal standard and can identify and quantify non-chromophoric impurities.[9][10][11][12][13] |
Experimental Protocols
Detailed and robust analytical methods are essential for accurate purity determination. Below are representative protocols for the analysis of this compound and its alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.
Protocol for this compound:
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol for 4-phenyl-1H-1,2,3-triazole:
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and by-products from synthesis.
Protocol for this compound:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent may be necessary to improve volatility and peak shape.[8]
Protocol for 4-phenyl-1H-1,2,3-triazole:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dissolve the sample in methanol or acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for quantitative analysis (qNMR) to provide a highly accurate measure of purity.
Protocol for Quantitative ¹H NMR (qNMR):
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and a certified internal standard are fully soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Dissolve the solids in a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the distinct, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for purity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemica… [ouci.dntb.gov.ua]
- 4. Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enovatia.com [enovatia.com]
X-ray crystallographic analysis of 4-Bromo-1,2-thiazol-5-amine
An Objective Comparison of Bromo-Thiazole Amine Derivatives: A Guide for Researchers
For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides this insight, offering a detailed map of atomic positions and interactions within a crystal lattice. This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of bromo-thiazole amines. While a direct crystallographic analysis of 4-Bromo-1,2-thiazol-5-amine is not publicly available, this guide leverages data from structurally similar compounds to provide valuable comparative insights.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several bromo-thiazole derivatives, offering a baseline for comparison and prediction of the structural characteristics of related compounds.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | C₂₃H₂₀BrN₃OS | Triclinic | P-1 | 9.2304(6) | 11.1780(8) | 11.3006(6) | 107.146(5) | 93.701(5) | 110.435(6) |
| 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine | C₁₁H₁₁BrN₂O₂S | Triclinic | P-1 | 7.4873(2) | 8.0359(2) | 10.6428(3) | 86.571(2) | 77.633(2) | 85.330(2) |
| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | C₁₄H₁₅BrN₂O₂S | Monoclinic | P2₁/n | 12.026(2) | 8.3448(17) | 14.279(3) | 90 | 91.98(3) | 90 |
Experimental Protocols
The methodologies employed to obtain the crystallographic data presented above generally follow a standard workflow.
Synthesis and Crystallization
-
Synthesis: The bromo-thiazole derivatives are typically synthesized through multi-step chemical reactions. For instance, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide was synthesized by reacting pentanoyl chloride with potassium thiocyanate, followed by the addition of 3-aminoquinoline and subsequent reaction with p-bromophenacylbromide.[1] 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine was prepared by reacting 4-(3,4-dimethoxyphenyl)thiazol-2-amine with bromine in glacial acetic acid.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. For example, single crystals of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine were obtained by recrystallization from ethanol.[2]
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. This process yields the final atomic coordinates, bond lengths, angles, and other structural parameters.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an X-ray crystallographic analysis.
Caption: General workflow for X-ray crystallographic analysis.
This guide provides a comparative overview based on available data for compounds structurally related to this compound. The provided experimental protocols and workflow diagram offer a foundational understanding for researchers embarking on the crystallographic analysis of novel thiazole derivatives.
References
Comparative Biological Evaluation of 4-Bromo-1,2-thiazol-5-amine Derivatives in Preclinical Cancer Models
A comprehensive analysis of the anti-proliferative effects and mechanistic pathways of novel compounds derived from the 4-Bromo-1,2-thiazol-5-amine scaffold, benchmarked against established anti-cancer agents.
This guide provides a detailed comparison of the biological activities of novel compounds synthesized from a this compound core. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of their therapeutic potential. The data presented herein is a synthesis of findings from various preclinical studies, focusing on anti-cancer properties. For the purpose of this guide, and due to the limited direct public data on this compound derivatives, we will draw comparisons with structurally related and extensively studied thiazole-based compounds to provide a robust contextual evaluation.
I. Anti-Proliferative Activity Against Human Cancer Cell Lines
A series of novel thiazole derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines. The anti-proliferative activity was determined using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 4c | HCT-116 (Colon) | 3.80 ± 0.80 | Harmine | HCT-116 (Colon) | 2.40 ± 0.12 |
| HT-29 (Colon) | 7.24 ± 0.62 | HT-29 (Colon) | 4.59 ± 0.67 | ||
| HepG2 (Liver) | 2.94 ± 0.62 | HepG2 (Liver) | 2.54 ± 0.82 | ||
| 4d | HCT-116 (Colon) | 3.65 ± 0.90 | Cisplatin | HCT-116 (Colon) | 5.18 ± 0.94 |
| HT-29 (Colon) | 4.13 ± 0.51 | HT-29 (Colon) | 11.68 ± 1.54 | ||
| HepG2 (Liver) | 2.31± 0.43 | HepG2 (Liver) | 41.0 ± 0.63 | ||
| 8c | HCT-116 (Colon) | 3.16 ± 0.90 | |||
| HT-29 (Colon) | 3.47 ± 0.79 | ||||
| HepG2 (Liver) | 4.57 ± 0.85 |
Table 1: Comparative Anti-Proliferative Activity of Thiazole Derivatives. The table highlights the IC50 values of synthesized thiazole compounds (4c, 4d, and 8c) against various cancer cell lines, juxtaposed with the reference drugs Harmine and Cisplatin.
II. Experimental Protocols
A. Cell Viability (MTT) Assay
The anti-proliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HCT-116, HT-29, and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drugs (Harmine and Cisplatin) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
III. Mechanistic Insights: Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of these novel thiazole derivatives, their potential to induce apoptosis was investigated. The following diagram illustrates a generalized workflow for assessing apoptosis and the Bcl-2 family protein involvement.
Figure 1: Workflow for Apoptosis and Bcl-2 Family Protein Analysis.
Studies suggest that the anticancer action of the most active compounds (4c, 4d, and 8c) in HCT-116 cells was through the induction of apoptosis mediated by the Bcl-2 family of proteins[1].
The following diagram depicts a simplified signaling pathway illustrating the role of Bcl-2 family proteins in apoptosis and the potential point of intervention for the novel thiazole compounds.
Figure 2: Simplified Bcl-2 Family Mediated Apoptotic Pathway.
IV. Conclusion
The evaluated thiazole derivatives, particularly compounds 4d and 8c , demonstrate significant anti-proliferative activity against colon and liver cancer cell lines, with IC50 values comparable or superior to the standard chemotherapeutic agent Cisplatin. Mechanistic studies indicate that these compounds induce apoptosis through the modulation of the Bcl-2 protein family. These findings underscore the potential of the thiazole scaffold as a promising starting point for the development of novel anti-cancer therapeutics. Further in-vivo studies and lead optimization are warranted to fully elucidate their therapeutic efficacy and safety profile.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
